Ethyl 2-fluoroisobutyrate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRQQJKWNULSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447541 | |
| Record name | Ethyl 2-fluoroisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55816-69-8 | |
| Record name | Ethyl 2-fluoroisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-fluoroisobutyrate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoroisobutyrate is a fluorinated ester that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The introduction of a fluorine atom at the α-position of the isobutyrate moiety can significantly alter the electronic and steric properties of molecules, leading to enhanced metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to support its application in research and drug development.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by an ethyl ester of 2-fluoroisobutyric acid.
Key Identifiers:
-
IUPAC Name: ethyl 2-fluoro-2-methylpropanoate[1]
-
SMILES: CCOC(=O)C(C)(C)F[1]
-
InChI Key: CJRQQJKWNULSFQ-UHFFFAOYSA-N[1]
The structure of this compound is visualized in the following diagram:
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-fluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-fluoroisobutyrate (CAS No. 55816-69-8), an important intermediate in the pharmaceutical and agrochemical industries. This document details established synthetic methodologies, experimental protocols, and key characterization data to support research and development activities.
Physicochemical Properties
This compound, also known as ethyl 2-fluoro-2-methylpropanoate, is a flammable liquid.[1] It is not miscible or is difficult to mix with water.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C6H11FO2 | [1] |
| Molecular Weight | 134.15 g/mol | [1] |
| Boiling Point | 122-126 °C | [1] |
| Density | Not explicitly available | |
| Refractive Index | Not explicitly available | |
| CAS Number | 55816-69-8 | [1][2][3] |
| InChI Key | CJRQQJKWNULSFQ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. The most common methods start from either ethyl 2-hydroxyisobutyrate or ethyl 2-bromoisobutyrate.
This method involves the direct fluorination of ethyl 2-hydroxyisobutyrate using anhydrous hydrogen fluoride under pressure. This process is advantageous for its high yield and single-stage reaction.[4]
Experimental Protocol: [4]
-
A 300 ml stainless steel pressure vessel is precooled in an ice bath.
-
160 g (8 mol) of anhydrous hydrogen fluoride is charged into the vessel.
-
35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate is then added to the vessel.
-
The reaction vessel is securely closed.
-
The contents are heated to 50 °C for 5 hours. The reaction proceeds under autogenous pressure.
-
After the reaction, the excess hydrofluoric acid is distilled off.
-
For workup, the residue is added to an ice/water mixture.
-
The product is extracted with a suitable solvent such as ethyl acetate, methylene chloride, or ether.
-
The final product, this compound, is obtained by distillation.
Note: This reaction should be carried out with extreme caution in a well-ventilated fume hood due to the highly corrosive and toxic nature of anhydrous hydrogen fluoride.
Another reported method is the halogen exchange reaction of ethyl 2-bromoisobutyrate with a fluorinating agent. While historically silver fluoride (AgF) has been used, this method often results in low yields due to the competing elimination reaction that forms ethyl methacrylate. The high cost of AgF also makes this route less commercially viable.[4] Alternative fluorinating agents like potassium fluoride (KF) can also be employed.[5]
A milder approach involves the use of (bis-(2-methoxyethyl)amino)sulfur trifluoride as the fluorinating agent.
Reaction Conditions: [6]
-
Starting Material: Ethyl 2-hydroxyisobutyrate
-
Reagent: (bis-(2-methoxyethyl)amino)sulfur trifluoride
-
Solvent: Dichloromethane
-
Reaction Time: 8 hours
-
Temperature: Ambient temperature
-
Yield: 89%
Characterization Data
While specific, experimentally-derived spectral data for this compound is not widely available in the public domain, predicted data and comparison with similar molecules can provide valuable characterization insights.
Predicted ¹³C NMR Data: [1]
| Chemical Shift (ppm) | Assignment |
| Data not available | C=O (ester) |
| Data not available | C-F (quaternary) |
| Data not available | -O-CH₂- |
| Data not available | -CH₃ (gem-dimethyl) |
| Data not available | -O-CH₂-CH₃ |
Note: The above table is a placeholder for predicted data. Actual experimental values may vary.
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~1740 | C=O (ester) stretching |
| ~1200-1000 | C-O stretching |
| ~1100-1000 | C-F stretching |
| ~2950-2850 | C-H (aliphatic) stretching |
The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 134 | [M]⁺ (Molecular Ion) |
| Data not available | [M - OCH₂CH₃]⁺ |
| Data not available | [M - COOCH₂CH₃]⁺ |
| Data not available | [C(CH₃)₂F]⁺ |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Logic for the characterization of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | 55816-69-8 [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of Ethyl 2-fluoro-2-methylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-fluoro-2-methylpropanoate (CAS: 338-76-1, 55816-69-8), a key building block in the synthesis of various pharmaceuticals and agrochemicals. The inclusion of a fluorine atom on the quaternary carbon center imparts unique chemical and biological properties to molecules containing this moiety. Accurate spectroscopic characterization is therefore crucial for quality control and reaction monitoring.
This document presents a summary of expected spectroscopic data based on the analysis of structurally related compounds. It also includes generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-fluoro-2-methylpropanoate. These predictions are derived from data available for structurally analogous compounds, including other fluorinated esters and propanoates.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~1.30 | Triplet | ~7.1 | -CH₂CH₃ |
| ~1.60 | Doublet | ~20 | -C(F)(CH₃ )₂ |
| ~4.25 | Quartet | ~7.1 | -OCH₂ CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~14.0 | Singlet | - | -CH₂CH₃ |
| ~23.0 | Doublet | ~22 | -C(F)(CH₃ )₂ |
| ~62.0 | Singlet | - | -OCH₂ CH₃ |
| ~94.0 | Doublet | ~185 | C (F)(CH₃)₂ |
| ~171.0 | Doublet | ~27 | C =O |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium-Strong | C-H stretch (alkane) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1270 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-F stretch |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 134 | Low | [M]⁺ (Molecular Ion) |
| 119 | Moderate | [M - CH₃]⁺ |
| 89 | High | [M - OCH₂CH₃]⁺ |
| 69 | High | [M - COOCH₂CH₃]⁺ |
| 43 | Moderate | [CH₃CH₂CH₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-fluoro-2-methylpropanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the sample in the spectrometer.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 30 to 200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Structure-Spectra Correlation Workflow
The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of Ethyl 2-fluoro-2-methylpropanoate.
Caption: Workflow of structure elucidation from spectroscopic data.
Ethyl 2-fluoroisobutyrate CAS 55816-69-8 physicochemical data
An In-depth Technical Guide to Ethyl 2-fluoroisobutyrate (CAS 55816-69-8)
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and quality control of this compound, a valuable reagent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development.
Physicochemical Data
This compound is a clear, colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Molecular Formula | C6H11FO2 | [1][2] |
| Molecular Weight | 134.15 g/mol | [1][2] |
| Boiling Point | 120-126 °C | [3] |
| Density | 0.982 g/cm³ (Predicted) | |
| Refractive Index | 1.3770-1.3820 @ 20°C | [1] |
| Flash Point | 33 °C | |
| Solubility | Not miscible or difficult to mix with water | [2][4] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 55816-69-8 | [1][2][5] |
| IUPAC Name | ethyl 2-fluoro-2-methylpropanoate | [1][2] |
| Synonyms | This compound, propanoic acid, 2-fluoro-2-methyl-, ethyl ester | [2] |
| InChI Key | CJRQQJKWNULSFQ-UHFFFAOYSA-N | [1][2] |
| SMILES | CCOC(=O)C(C)(C)F | [1][2] |
Experimental Protocols
This section details the general methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.
Boiling Point Determination (Micro Method)
The boiling point of a small quantity of liquid can be determined using the capillary tube method.
-
Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube.
-
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Density Determination
The density of a liquid can be accurately measured using a digital density meter, following a standard method such as ASTM D4052.
-
Apparatus: Digital density meter.
-
Procedure:
-
The instrument is calibrated using a certified reference standard.
-
The sample is injected into the oscillating U-tube of the density meter.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density is calculated from the oscillation period and displayed by the instrument.
-
Refractive Index Measurement
The refractive index is determined using a refractometer.
-
Apparatus: Abbe refractometer or a digital refractometer.
-
Procedure:
-
The prism of the refractometer is cleaned and calibrated with a standard of known refractive index.
-
A few drops of the sample are placed on the prism.
-
For an Abbe refractometer, the light source is adjusted, and the prisms are brought into position. The borderline between the light and dark fields is brought into focus and aligned with the crosshairs.
-
The refractive index is read from the instrument's scale. Digital refractometers provide a direct reading.
-
Flash Point Determination
The flash point can be determined using either a closed-cup or open-cup method. Common standards include ASTM D93 (Pensky-Martens closed-cup) and ASTM D92 (Cleveland open-cup).
-
Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.
-
Procedure (Closed-Cup):
-
The sample is placed in the test cup and heated at a slow, constant rate.
-
A small flame is periodically introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.
-
Synthesis and Quality Control Workflow
A common method for the synthesis of this compound involves the fluorination of ethyl 2-hydroxyisobutyrate. The following diagram illustrates a logical workflow for its synthesis and subsequent quality control.
Caption: Synthesis and Quality Control Workflow for this compound.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include a quartet for the methylene protons (-OCH₂-), a triplet for the methyl protons of the ethyl group (-CH₃), and a singlet or a doublet (due to coupling with fluorine) for the two methyl groups of the isobutyrate moiety.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. Expected signals would correspond to the carbonyl carbon, the quaternary carbon attached to fluorine, the methylene carbon of the ethyl group, and the two equivalent methyl carbons of the isobutyrate, and the methyl carbon of the ethyl group.
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool to confirm the presence and environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
-
A strong absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
C-O stretching bands in the region of 1000-1300 cm⁻¹.
-
C-H stretching bands from the alkyl groups around 2850-3000 cm⁻¹.
-
A C-F stretching band, typically in the 1000-1400 cm⁻¹ region, which may overlap with C-O stretching bands.
The following diagram illustrates the logical flow of spectroscopic data analysis for structural confirmation.
Caption: Spectroscopic Analysis Workflow for Structural Elucidation.
References
- 1. Ethyl 2-fluorobutyrate | C6H11FO2 | CID 285092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
The Pivotal Role of Ethyl 2-Fluoroisobutyrate in Pharmaceutical and Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-fluoroisobutyrate, a fluorinated ester, is emerging as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, conferred by the fluorine atom at the alpha-position, offer significant advantages in modulating the physicochemical and biological properties of target compounds. This technical guide provides an in-depth analysis of the synthesis of this compound, its applications as a key building block, and detailed experimental protocols for its preparation.
Synthesis of this compound: A Comparative Overview
The efficient synthesis of this compound is paramount for its utility as a pharmaceutical intermediate. Several synthetic routes have been developed, each with its own advantages and limitations. The primary methods involve the fluorination of readily available precursors such as ethyl 2-hydroxyisobutyrate and ethyl 2-bromoisobutyrate.
Quantitative Data on Synthesis Methods
The following table summarizes the key quantitative data for the most common methods of synthesizing this compound, providing a clear comparison for process development and optimization.
| Starting Material | Fluorinating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ethyl 2-hydroxyisobutyrate | Anhydrous Hydrogen Fluoride (HF) | - | 5 hours | 50°C | Not explicitly stated, but implied to be a viable industrial process. | [US6437174B1] |
| Ethyl 2-hydroxyisobutyrate | Diethylaminosulfur Trifluoride (DAST) | Dichloromethane | 8 hours | Room Temperature | 89% | Chemical Communications, 1999, #2, p. 215-216 |
| Ethyl 2-bromoisobutyrate | Silver Fluoride (AgF) | Not Specified | Not Specified | Not Specified | Low (major product is the elimination product, ethyl methacrylate) | J. Org. Chem. 33, 4279 (1968) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methods in a laboratory or industrial setting. This section provides step-by-step procedures for the synthesis of this compound via two prominent methods.
Synthesis from Ethyl 2-hydroxyisobutyrate using Anhydrous Hydrogen Fluoride
This method, adapted from a patented industrial process, is suitable for large-scale production.[1]
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
Anhydrous Hydrogen Fluoride (HF)
-
Stainless steel pressure vessel
-
Ice bath
Procedure:
-
Pre-cool a 300 ml stainless steel pressure vessel in an ice bath.
-
Carefully charge the vessel with 160 g (8 mol) of anhydrous HF.
-
Add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.
-
Seal the reaction vessel securely.
-
Heat the contents to 50°C for 5 hours. The reaction proceeds under autogenous pressure.
-
After the reaction is complete, cool the vessel and carefully distill off the excess hydrofluoric acid.
-
The crude this compound can then be purified by fractional distillation.
Synthesis from Ethyl 2-hydroxyisobutyrate using Diethylaminosulfur Trifluoride (DAST)
This method offers high yield under milder conditions and is well-suited for laboratory-scale synthesis.
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Nitrogen atmosphere
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 2-hydroxyisobutyrate in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a stoichiometric amount of Diethylaminosulfur Trifluoride (DAST) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.
Applications in Synthesis
This compound serves as a valuable building block for introducing the fluoroisobutyrate moiety into larger molecules. This is particularly relevant in the synthesis of agrochemicals, such as triazine herbicides.
Synthesis of Triazine Herbicides
Certain triazine herbicides are prepared by reacting a biguanide precursor with 2-fluoroisobutyrates.[1] The fluoroisobutyrate group can enhance the herbicidal activity and modify the selectivity of the final compound.
The general reaction involves the condensation of a substituted biguanide with this compound, leading to the formation of the triazine ring. The specific substituents on the biguanide determine the final properties of the herbicide.
Visualizing Synthetic Pathways
To better illustrate the synthetic processes discussed, the following diagrams have been generated using the DOT language.
Synthesis of this compound
Caption: Comparative synthesis routes to this compound.
General Synthesis of Triazine Herbicides
References
An In-depth Technical Guide to Ethyl 2-Fluoroisobutyrate: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoroisobutyrate is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the 2-fluoro-2-methylpropanoyl moiety into molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, including altered lipophilicity, metabolic stability, and conformational preferences. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with experimental protocols and graphical representations of key transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 55816-69-8[1][2] |
| Molecular Formula | C6H11FO2[2] |
| Molecular Weight | 134.15 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Density | Not specified |
| Refractive Index | Not specified |
| Solubility | Not miscible or difficult to mix with water[1][2] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, most commonly involving the fluorination of a suitable precursor.
Fluorination of Ethyl 2-Hydroxyisobutyrate
A common method involves the deoxofluorination of ethyl 2-hydroxyisobutyrate. Reagents like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor) are effective for this transformation.[3] Another patented process utilizes hydrogen fluoride as the fluorinating agent.[4]
Halogen Exchange from Ethyl 2-Bromoisobutyrate
Nucleophilic substitution of the bromine atom in ethyl 2-bromoisobutyrate with a fluoride source, such as silver fluoride (AgF), can yield the desired product. However, this method can be low-yielding due to competing elimination reactions.[4]
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of this compound starting from common precursors.
Experimental Protocols
Protocol 1: Synthesis from Ethyl 2-Hydroxyisobutyrate with Deoxo-Fluor
This protocol is based on a literature procedure for the fluorination of a hydroxyester.[3]
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
(Bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve ethyl 2-hydroxyisobutyrate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (1.1 eq) to the stirred solution via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure this compound.
Protocol 2: Synthesis from Ethyl 2-Hydroxyisobutyrate with Hydrogen Fluoride
This method is adapted from a patented process and should be performed with extreme caution due to the hazardous nature of hydrogen fluoride.[4]
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
Anhydrous hydrogen fluoride (HF)
-
Stainless steel pressure vessel
Procedure:
-
Precool a 300 ml stainless steel pressure vessel in an ice bath.
-
Carefully charge the vessel with 160 g (8 mol) of anhydrous HF.[4]
-
Add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.[4]
-
Seal the reaction vessel and heat the contents to 50°C for 5 hours.[4]
-
After the reaction, cool the vessel and carefully vent any excess pressure.
-
Distill the excess fluorinating agent.
-
The remaining crude product can be purified by fractional distillation.
Applications in Organic Synthesis
This compound serves as a key intermediate for the introduction of the fluorinated quaternary center in a variety of organic molecules.
Nucleophilic Acyl Substitution
The ester functionality can undergo hydrolysis, amidation, or transesterification to provide a range of 2-fluoroisobutyrate derivatives.
Enolate Chemistry
The α-proton is acidic and can be removed by a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
Signaling Pathway of Application
The following diagram illustrates the general reactivity of this compound as a building block.
Use in Drug Development
This compound is utilized as an active pharmaceutical ingredient.[1][2] The introduction of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Improved Lipophilicity: The strategic placement of fluorine can modulate the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. Its accessibility through various synthetic routes and its predictable reactivity make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The ability to introduce a fluorinated quaternary center opens up new avenues for the design and development of novel pharmaceuticals and advanced materials with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound as a key synthetic intermediate is set to increase.
References
- 1. This compound | 55816-69-8 [chemicalbook.com]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-fluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-fluoroisobutyrate is a chemical intermediate of increasing interest in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its effective handling, formulation, and application in drug development and other fields. This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on established chemical principles and standard pharmaceutical testing methodologies. It includes representative data, detailed experimental protocols for property determination, and visual workflows to aid in experimental design.
Introduction
This compound (CAS No. 55816-69-8) is an ester characterized by the presence of a fluorine atom at the alpha position to the carbonyl group. This substitution can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. Its use as an active pharmaceutical ingredient has been noted.[1][2][3] This guide aims to provide a detailed technical resource on the solubility and stability of this compound to support research and development activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁FO₂ | [2][4] |
| Molecular Weight | 134.15 g/mol | [2][4] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 122-126 °C | [1] |
| Density | 0.982 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 33 °C | [1] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability. Based on its chemical structure and available information, the solubility profile of this compound is summarized below.
Aqueous Solubility
This compound is described as not miscible or difficult to mix with water.[1][3][4] This poor aqueous solubility is expected due to the hydrophobic nature of the ethyl and isobutyrate moieties. The presence of the polar ester group is insufficient to overcome the hydrophobicity of the hydrocarbon backbone. The pH of the aqueous medium is not expected to significantly impact the solubility of this compound, as it does not possess readily ionizable functional groups.
Table 2: Representative Aqueous Solubility of this compound
| Solvent System (Aqueous Buffers) | Temperature | Solubility Classification |
| pH 2.0 (0.01 M HCl) | 25 °C | Poorly Soluble / Immiscible |
| pH 4.5 (Acetate Buffer) | 25 °C | Poorly Soluble / Immiscible |
| pH 7.4 (Phosphate Buffer) | 25 °C | Poorly Soluble / Immiscible |
| pH 9.0 (Borate Buffer) | 25 °C | Poorly Soluble / Immiscible |
Organic Solvent Solubility
As a general rule, esters are soluble in a wide range of common organic solvents.[5] This is due to the ability of the ester to engage in dipole-dipole interactions and the overall nonpolar character of the molecule.
Table 3: Representative Organic Solvent Solubility of this compound
| Solvent | Temperature | Solubility Classification |
| Ethanol | 25 °C | Miscible |
| Methanol | 25 °C | Miscible |
| Acetone | 25 °C | Miscible |
| Dichloromethane | 25 °C | Miscible |
| Diethyl Ether | 25 °C | Miscible |
| Dimethyl Sulfoxide (DMSO) | 25 °C | Miscible |
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety and efficacy.[6] Stability testing is essential to determine the re-test period and shelf life of a drug substance.[6]
Predicted Stability under Stress Conditions
Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of a molecule.[7] Based on the ester functionality, this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions. The carbon-fluorine bond is generally strong, but the overall stability will be dictated by the lability of the ester group.
Table 4: Plausible Stability Profile of this compound under Forced Degradation Conditions
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, heat) | Liable to hydrolysis | 2-Fluoroisobutyric acid and Ethanol |
| Alkaline (e.g., 0.1 M NaOH, heat) | Highly liable to hydrolysis | 2-Fluoroisobutyrate salt and Ethanol |
| Oxidative (e.g., 3% H₂O₂, heat) | Likely stable | Minor oxidation products possible |
| Thermal (e.g., >60 °C) | Stable at moderate heat, potential for decomposition at high temperatures | Decomposition products (e.g., olefins, CO₂) |
| Photolytic (e.g., ICH Q1B) | Likely stable | Photodegradation products possible upon prolonged exposure |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol describes the shake-flask method, a standard procedure for determining the solubility of a compound.
Objective: To determine the solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., purified water, buffered solutions at various pHs, ethanol, methanol, acetone, dichloromethane, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess is to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved compound settle.
-
For aqueous samples, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the excess undissolved liquid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no undissolved material is transferred.
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).
-
Protocol for Forced Degradation Stability Study
This protocol outlines a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A suitable solvent for dissolving this compound (e.g., acetonitrile or methanol)
-
Volumetric flasks, pipettes, and vials
-
Temperature-controlled ovens
-
Photostability chamber (ICH Q1B compliant)
-
pH meter
-
A validated stability-indicating HPLC method with a suitable detector (e.g., UV or MS).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
For each stress condition, transfer an aliquot of the stock solution into a separate flask.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of HCl solution to a flask containing the stock solution. Heat the mixture (e.g., at 60 °C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of NaOH solution to another flask. Keep the mixture at room temperature or heat gently for a shorter period due to the expected rapid degradation.
-
Oxidative Degradation: Add H₂O₂ solution to a flask and heat the mixture (e.g., at 60 °C) for a specified period.
-
Thermal Degradation: Place a flask with the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.
-
Photolytic Degradation: Expose a flask with the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent and storing it under normal conditions.
-
-
Neutralization and Dilution:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples, including the control, to the same final concentration with the mobile phase of the analytical method.
-
-
Analytical Testing:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be able to separate the intact this compound from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the analyte peak is free from co-eluting degradants.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition by comparing the peak area of the intact drug in the stressed samples to that in the control sample.
-
Identify and characterize the major degradation products, if any, using techniques such as mass spectrometry (MS).
-
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The compound exhibits poor aqueous solubility but is expected to be highly soluble in common organic solvents. Its primary stability liability is likely to be hydrolysis of the ester linkage under both acidic and basic conditions. The provided experimental protocols offer a robust framework for the empirical determination of these critical physicochemical parameters, which is essential for the successful application of this compound in pharmaceutical development and other scientific endeavors. Further experimental studies are recommended to confirm the presented representative data and to fully characterize the behavior of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound | 55816-69-8 [chemicalbook.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Testing - Pharmaceutical Products [eurofins.nl]
Mass Spectrometry Fragmentation of Ethyl 2-fluoroisobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-fluoroisobutyrate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of mass spectrometry, including alpha-cleavage and McLafferty rearrangements, to propose a plausible fragmentation pathway. The influence of the fluorine atom on the fragmentation process is also considered. This document serves as a predictive reference for researchers working with or synthesizing this and similar fluorinated esters.
Predicted Fragmentation Pathways
Upon electron ionization, this compound (molecular weight: 134.14 g/mol ) is expected to form a molecular ion (M•+), which then undergoes a series of fragmentation reactions to yield characteristic fragment ions. The primary fragmentation mechanisms anticipated are alpha-cleavage at multiple sites and potentially a McLafferty-type rearrangement, although the latter is less likely due to the substitution pattern.
The key fragmentation pathways are visualized in the diagram below, followed by a detailed explanation of each proposed fragmentation.
Caption: Predicted fragmentation pathways of this compound.
Alpha-Cleavage
Alpha-cleavage is a common fragmentation pathway for esters, involving the cleavage of bonds adjacent to the carbonyl group.[1]
-
Loss of an Ethyl Radical (•C2H5): Cleavage of the C-O bond of the ester results in the loss of an ethyl radical, leading to the formation of a resonance-stabilized acylium ion at m/z 105 . This is often a prominent peak in the mass spectra of ethyl esters.
-
Loss of an Ethoxy Radical (•OC2H5): Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon results in the loss of an ethoxy radical, yielding an ion at m/z 89 .
-
Loss of the Carboethoxy Group (•COOC2H5): Fragmentation of the bond between the quaternary carbon and the carbonyl group leads to the loss of the entire carboethoxy group as a radical, resulting in a fluorinated carbonium ion at m/z 61 .
-
Formation of the Ethyl Cation: Cleavage can also result in the formation of an ethyl cation at m/z 29 .
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that have a gamma-hydrogen.[2] In the case of this compound, there are no gamma-hydrogens on the acyl side of the ester. A McLafferty-type rearrangement involving the ethyl ester group is possible but often less favorable than alpha-cleavages.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and plausible relative abundances. This data is illustrative and intended to represent a hypothetical mass spectrum.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance (%) |
| 134 | [C6H11FO2]•+ (Molecular Ion) | [CH3C(F)(CH3)COOCH2CH3]•+ | 5 |
| 105 | [C4H6FO2]+ | [CH3C(F)(CH3)CO]+ | 80 |
| 89 | [C4H6F]+ | [CH3C(F)CH3]+ | 40 |
| 61 | [C3H6F]+ | [C(CH3)2F]+ | 100 (Base Peak) |
| 29 | [C2H5]+ | [CH2CH3]+ | 60 |
Experimental Protocol for Mass Spectrometry Analysis
The following section outlines a typical experimental protocol for acquiring an electron ionization (EI) mass spectrum of a volatile liquid sample like this compound using a gas chromatograph-mass spectrometer (GC-MS) system.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer capable of electron ionization.
Sample Preparation
-
Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 20-200
-
Scan Rate: 2 scans/second
-
Detector: Electron multiplier.
Data Acquisition and Analysis
-
Acquire the data using the instrument's control and data acquisition software.
-
Process the resulting chromatogram to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak and subtract the background spectrum to obtain a clean mass spectrum of the analyte.
-
Analyze the fragmentation pattern to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide.
Conclusion
This guide provides a theoretically derived fragmentation pattern for this compound under electron ionization conditions. The predicted major fragments arise from well-established alpha-cleavage mechanisms common to ethyl esters. The proposed experimental protocol offers a standardized method for obtaining an experimental mass spectrum, which can then be used to validate and refine the predictions made in this document. This information is intended to aid researchers in the identification and characterization of this and structurally related fluorinated compounds.
References
A Technical Guide to High-Purity Ethyl 2-fluoroisobutyrate for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Ethyl 2-fluoroisobutyrate, a valuable building block in modern medicinal chemistry. We will explore its commercial availability, synthesis and purification strategies, and its application in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Commercial Availability of High-Purity this compound
The availability of high-purity starting materials is crucial for the synthesis of active pharmaceutical ingredients (APIs). This compound is offered by several reputable chemical suppliers, typically with purities around 97%. For applications requiring higher purity, further purification or custom synthesis may be necessary. Below is a summary of commercially available options:
| Supplier | Purity | Available Quantities | Catalog Number |
| Thermo Scientific Chemicals | 97% | 5g, 25g | AAH3293106 |
| SynQuest Laboratories | 95% | Custom | 2123-3-A8 |
| AK Scientific | 97% | 1g, 5g, 25g | 5613AE |
| American Custom Chemicals Corp. | N/A | 5mg | HCH0355964 |
| Apolloscientific | 97% | 5g, 25g | PC49233 |
| Matrix Scientific | 97% | 1g, 5g | 032433 |
| Oakwood Products | 97% | 1g, 5g, 25g | 024857 |
Note: Purity levels and available quantities are subject to change. Please consult the respective supplier's website for the most current information. While purities above 97% are not commonly advertised, some suppliers may offer custom synthesis or purification services to meet specific research needs.
Synthesis and Purification of High-Purity this compound
For research and development requiring this compound with purity exceeding commercially available grades, a robust synthesis and purification protocol is essential.
Synthesis of this compound
A common laboratory-scale synthesis involves the fluorination of a suitable precursor, such as ethyl 2-hydroxyisobutyrate.
Experimental Protocol: Fluorination of Ethyl 2-hydroxyisobutyrate
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, adhering to all safety precautions.
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
(Bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 2-hydroxyisobutyrate in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of (bis-(2-methoxyethyl)amino)sulfur trifluoride in anhydrous dichloromethane to the cooled solution via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification to >99% Purity
Achieving high purity often requires a final purification step, typically fractional distillation.[1]
Experimental Protocol: Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[1]
-
Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips.
-
Begin heating the flask gently with the heating mantle.
-
As the liquid boils, a vapor front will slowly rise through the fractionating column. Maintain a slow and steady heating rate to allow for proper separation.
-
Collect the fraction that distills at the boiling point of this compound (approximately 128-130 °C at atmospheric pressure).
-
Monitor the purity of the collected fractions using Gas Chromatography (GC) analysis.
-
Combine the fractions that meet the desired purity specification (>99%).
The Role of this compound in Drug Discovery
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity. The gem-difluoroalkyl group, which can be introduced using building blocks like this compound, is of particular interest. This motif can act as a bioisostere for other functional groups and can significantly improve the pharmacokinetic profile of a molecule.
Application in the Synthesis of Bioactive Molecules
This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be utilized in the synthesis of fluorinated analogs of existing drugs to improve their efficacy or safety profiles.
Hypothetical Application: Synthesis of a Fluorinated Kinase Inhibitor Intermediate
Kinase inhibitors are a major class of targeted cancer therapies. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[2] The following workflow illustrates a hypothetical use of this compound in the synthesis of an intermediate for a novel kinase inhibitor.
In this conceptual workflow, this compound is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a suitable amine to form a fluorinated intermediate, which is subsequently incorporated into the final kinase inhibitor structure.
Potential Impact on Signaling Pathways
The introduction of a gem-difluoro group can influence how a drug molecule interacts with its biological target. For example, in the context of kinase inhibitors, this modification could enhance binding to the ATP-binding pocket of the kinase, leading to more potent and selective inhibition.
Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
A kinase inhibitor synthesized using a fluorinated building block derived from this compound could potentially inhibit a key kinase in this pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Conclusion
High-purity this compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its ability to introduce a gem-difluoroalkyl moiety can lead to improved drug properties. This guide has provided an overview of its commercial availability, methods for its synthesis and purification to high purity, and its potential applications in drug discovery, particularly in the development of targeted therapies like kinase inhibitors. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicine.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-fluoroisobutyrate
This guide provides comprehensive safety and handling information for Ethyl 2-fluoroisobutyrate (CAS No. 55816-69-8), intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a flammable and toxic compound.[1][2] It is crucial to handle this substance with appropriate safety precautions in a laboratory or industrial setting.
| Property | Value | Source |
| Molecular Formula | C6H11FO2 | [1] |
| Molecular Weight | 134.15 g/mol | [1] |
| Boiling Point | 122°C to 126°C | [1] |
| Solubility | Not miscible or difficult to mix with water. | [1][2][3] |
| Appearance | Colorless to pale yellow clear liquid (est) | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
GHS Hazard Statements:
-
GHS Precautionary Statements: A comprehensive list of precautionary statements includes P210, P233, P235, P240, P241, P242, P243, P261, P264b, P270, P271, P280, P301+P310, P303+P361+P353, P304+P340, P311, P312, and P330.[1]
Experimental Protocols
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
-
Handling:
-
Handle in a well-ventilated place.[5]
-
Wear suitable protective clothing, gloves, and eye/face protection.[5][6]
-
Avoid the formation of dust and aerosols.[5]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[5][6][7]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7][8]
-
-
Storage:
References
- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 55816-69-8 [chemicalbook.com]
- 4. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aurochemicals.com [aurochemicals.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-fluoroisobutyrate
These application notes provide detailed protocols for the synthesis of Ethyl 2-fluoroisobutyrate, a valuable intermediate in the preparation of various chemical compounds, including herbicides. The following sections outline the primary synthesis routes, experimental procedures, and a summary of reaction parameters.
Introduction
This compound can be synthesized through several pathways, most commonly involving the nucleophilic fluorination of a suitable precursor. The choice of fluorinating agent and starting material significantly impacts the reaction yield and conditions. This document details two primary methods for its preparation: the fluorination of ethyl 2-hydroxyisobutyrate using hydrogen fluoride and the fluorination of ethyl 2-bromoisobutyrate using various fluorinating agents.
Data Summary
The following table summarizes the quantitative data for different synthesis routes to this compound.
| Starting Material | Fluorinating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl 2-hydroxyisobutyrate | Anhydrous Hydrogen Fluoride (HF) | None | 50°C for 5 hours in a pressure vessel | High (not specified) | [1] |
| Ethyl 2-bromoisobutyrate | Silver Fluoride (AgF) | Not specified | Not specified | Low | [1] |
| Ethyl 2-bromoisobutyrate | (bis-(2-methoxyethyl)amino)sulfur trifluoride | Dichloromethane | Ambient temperature for 8 hours | 89% | [2] |
| Methacrylates | HF/amine reagents with Lewis acids | Not specified | Not specified | < 20% | [1] |
Experimental Protocols
Method 1: Fluorination of Ethyl 2-hydroxyisobutyrate with Anhydrous Hydrogen Fluoride [1]
This protocol is adapted from a patented industrial process and requires specialized equipment for handling anhydrous hydrogen fluoride.
Materials:
-
Ethyl 2-hydroxyisobutyrate (35 g, 0.27 mol)
-
Anhydrous Hydrogen Fluoride (160 g, 8 mol)
-
300 ml stainless steel pressure vessel
-
Ice bath
Procedure:
-
Pre-cool the 300 ml stainless steel pressure vessel in an ice bath.
-
Carefully charge the pre-cooled vessel with 160 g (8 mol) of anhydrous hydrogen fluoride.
-
Slowly add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.
-
Seal the reaction vessel securely.
-
Heat the contents of the vessel to 50°C for 5 hours.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Carefully vent any excess hydrogen fluoride. The excess fluorinating agent can be distilled off after the reaction.[1]
-
The crude product can then be purified by distillation.
Method 2: Fluorination of Ethyl 2-bromoisobutyrate with (bis-(2-methoxyethyl)amino)sulfur trifluoride [2]
This method provides a high yield under milder conditions compared to the use of anhydrous HF.
Materials:
-
Ethyl 2-bromoisobutyrate
-
(bis-(2-methoxyethyl)amino)sulfur trifluoride
-
Dichloromethane
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction flask, dissolve ethyl 2-bromoisobutyrate in dichloromethane.
-
Add (bis-(2-methoxyethyl)amino)sulfur trifluoride to the solution.
-
Stir the reaction mixture at ambient temperature for 8 hours.
-
Upon completion of the reaction, quench the reaction mixture appropriately.
-
Perform an aqueous work-up to remove any inorganic byproducts.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by distillation to obtain this compound.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from ethyl 2-hydroxyisobutyrate.
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for the Fluorination of Ethyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of ethyl 2-fluoro-2-methylpropanoate through the direct fluorination of ethyl isobutyrate. The document outlines methods using common electrophilic fluorinating agents and discusses the principles of electrochemical fluorination for this transformation.
Introduction
The introduction of a fluorine atom at the α-position of esters can significantly alter the biological and chemical properties of molecules, making α-fluoroesters valuable building blocks in pharmaceutical and agrochemical research. Ethyl 2-fluoro-2-methylpropanoate, the product of fluorinating ethyl isobutyrate, is a key intermediate for various applications. This document details protocols for its synthesis via electrophilic fluorination, a common and effective method for this transformation.
Electrophilic Fluorination of Ethyl Isobutyrate
Electrophilic fluorination involves the reaction of an enolate, generated from the starting ester, with an electrophilic fluorine source ("F+"). The most common and effective reagents for this purpose are N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, like Selectfluor®.
The general mechanism involves the deprotonation of the α-carbon of ethyl isobutyrate by a strong, non-nucleophilic base to form an enolate. This enolate then attacks the electrophilic fluorine atom of the fluorinating agent to yield the desired α-fluoro ester.
Caption: General mechanism for the electrophilic fluorination of ethyl isobutyrate.
Data Presentation: Comparison of Electrophilic Fluorination Methods
The following table summarizes typical reaction conditions for the electrophilic fluorination of esters analogous to ethyl isobutyrate. These conditions can serve as a starting point for the optimization of the fluorination of ethyl isobutyrate.
| Parameter | Method 1: NFSI | Method 2: Selectfluor® |
| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | Selectfluor® (F-TEDA-BF4) |
| Base | Lithium bis(trimethylsilyl)amide (LHMDS) or Lithium diisopropylamide (LDA) | Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) or Acetonitrile |
| Temperature | -78 °C to 0 °C | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Typical Yield | Moderate to High (expected) | Moderate to High (expected) |
Experimental Protocols
Protocol 1: α-Fluorination using NFSI (Adapted from a similar procedure)
This protocol is adapted from a method for the fluorination of a structurally similar substrate, ethyl 2-arylpropanoate, and is expected to be effective for ethyl isobutyrate.[1]
Materials:
-
Ethyl isobutyrate (purified)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl isobutyrate (1.0 eq) in anhydrous THF to a flame-dried, round-bottom flask equipped with a magnetic stirring bar.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add LHMDS (1.2 eq, 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Fluorination: Cool the reaction mixture back down to -78 °C. In a separate flask, prepare a solution of NFSI (1.25 eq) in anhydrous THF. Add the NFSI solution to the enolate solution dropwise over 20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure ethyl 2-fluoro-2-methylpropanoate.
Caption: Experimental workflow for the fluorination of ethyl isobutyrate using NFSI.
Protocol 2: α-Fluorination using Selectfluor® (Proposed Method)
This protocol is a proposed method based on the general reactivity of Selectfluor® with ester enolates.
Materials:
-
Ethyl isobutyrate (purified)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
Selectfluor®
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
Procedure:
-
Preparation: Under an inert atmosphere, dissolve ethyl isobutyrate (1.0 eq) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Add LHMDS (1.2 eq) dropwise and stir for 1 hour at -78 °C.
-
Fluorination: Add solid Selectfluor® (1.2 eq) portion-wise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Quenching and Work-up: Follow steps 5-8 from Protocol 1.
Electrochemical Fluorination
Electrochemical fluorination (ECF) is an alternative method that avoids the use of stoichiometric fluorinating reagents.[2] In a typical setup, an electric current is passed through a solution of the organic substrate in an electrolyte containing a fluoride source. For the α-fluorination of esters, this method often involves the in-situ generation of a fluorinating species or direct oxidation of the substrate at the anode.
General Principles:
-
Electrolyte: A common electrolyte is a solution of a fluoride salt, such as a triethylamine-hydrogen fluoride complex (e.g., Et₃N·3HF), in an aprotic solvent like acetonitrile.
-
Electrodes: The anode is typically a non-corrosive material like platinum or a carbon-based electrode. The cathode can be made of various conductive materials.
-
Mechanism: The exact mechanism can vary, but it generally involves the oxidation of the substrate at the anode to form a radical cation or carbocation, which is then trapped by a fluoride ion from the electrolyte.
Safety Precautions
-
Fluorinating agents like NFSI and Selectfluor® are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.
-
Anhydrous reaction conditions are crucial for the success of these reactions. All glassware should be flame-dried, and anhydrous solvents should be used.
-
Strong bases like LHMDS are pyrophoric and corrosive. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Electrochemical reactions should be carried out in appropriate electrochemical cells with proper insulation and ventilation. Hydrogen fluoride and its complexes are highly corrosive and toxic.
References
Application Notes and Protocols for the Purification of Ethyl 2-fluoroisobutyrate by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of ethyl 2-fluoroisobutyrate via fractional distillation. The methodologies described herein are intended to guide researchers in obtaining high-purity this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds.
Introduction
This compound is a key building block in medicinal chemistry. Its synthesis can result in impurities that may interfere with subsequent reactions or compromise the purity of the final active pharmaceutical ingredient (API). Distillation is a robust and scalable method for the purification of this compound, leveraging differences in boiling points between the desired product and potential impurities. This application note outlines the principles, protocols, and expected outcomes for the purification of this compound by fractional distillation.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound and a closely related fluorinated ester by distillation.
| Parameter | Crude this compound (Typical) | Purified this compound (Expected) | Ethyl chlorofluoroacetate (Reference) | Ethyl [18F]fluoroacetate (Reference) |
| Purity (by GC-MS) | 85-95% | >99% | Not Specified | >95%[1][2][3] |
| Key Impurity (Ethyl 2-hydroxyisobutyrate) | 5-15% | <0.5% | Not Applicable | Not Applicable |
| Yield | Not Applicable | 80-90% | 65-68%[4] | 28.6% (decay corrected)[1][2][3] |
| Boiling Point | 122-126 °C | 123-125 °C | 129-130 °C[4] | Not Specified |
Experimental Protocols
Pre-Distillation Preparation
-
Crude Material Analysis:
-
Obtain a sample of the crude this compound.
-
Perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify and quantify the main impurities. The most likely significant impurity is the starting material, ethyl 2-hydroxyisobutyrate, which has a higher boiling point (149-150°C).
-
Other potential impurities include residual solvents from the synthesis and side-products.
-
-
Drying:
-
If the crude product contains water, it should be dried using a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate.
-
Add the drying agent to the crude ester, swirl, and let it stand for at least 30 minutes.
-
Filter the mixture to remove the drying agent.
-
Fractional Distillation Protocol
Apparatus Setup:
-
Assemble a fractional distillation apparatus as illustrated in the workflow diagram below. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Ensure all glassware is clean and dry.
-
Use a heating mantle with a magnetic stirrer for uniform heating. Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
Procedure:
-
Charge the round-bottom flask with the crude, dry this compound. The flask should not be more than two-thirds full.
-
Begin heating the flask gently.
-
Monitor the temperature at the distillation head. The temperature will initially rise as volatile impurities begin to distill.
-
Collect the initial fraction (forerun) in a separate receiving flask. This fraction will contain any low-boiling impurities.
-
As the temperature stabilizes near the boiling point of this compound (122-126°C), change the receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second) by carefully controlling the heating. A stable temperature reading during the collection of the main fraction indicates that a pure substance is distilling.
-
Continue collecting the main fraction as long as the temperature remains stable within the boiling point range of the product.
-
If the temperature begins to rise significantly above this range, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change to a new receiving flask to collect the final fraction (after-run).
-
Allow the apparatus to cool down completely before dismantling.
Post-Distillation Analysis
-
Purity Assessment:
-
Analyze a sample of the purified main fraction using GC-MS.
-
Compare the chromatogram of the purified product with that of the crude material to confirm the removal of impurities.
-
The purity should be significantly higher, ideally exceeding 99%.
-
-
Yield Calculation:
-
Weigh the purified main fraction.
-
Calculate the percentage yield based on the amount of crude material used.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Application Note: High-Throughput Analysis of Ethyl 2-Fluoroisobutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Ethyl 2-fluoroisobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and a reliable analytical method is crucial for quality control and process monitoring. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis, to ensure accurate and reproducible results. The method is suitable for the analysis of this compound in process streams and as a starting material in drug development.
Introduction
This compound (CAS 55816-69-8) is a fluorinated ester increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its fluorine moiety can significantly influence the metabolic stability and binding affinity of drug candidates. Consequently, the purity and concentration of this raw material must be accurately determined. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of such volatile and semi-volatile organic compounds.[2] This application note presents a complete GC-MS method for the analysis of this compound, developed to provide high precision and accuracy.
Experimental Protocols
Sample Preparation
The sample preparation protocol is designed to be straightforward, ensuring high recovery and minimizing potential contamination.
-
Materials:
-
This compound standard (97% purity or higher)
-
Dichloromethane (DCM), GC grade
-
Anhydrous sodium sulfate
-
2 mL GC vials with PTFE-lined caps
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
-
-
Protocol for Standard Solutions:
-
Prepare a stock solution of this compound at 1000 µg/mL in dichloromethane.
-
Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL in dichloromethane.
-
-
Protocol for In-Process Samples:
-
Accurately weigh approximately 100 mg of the in-process sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
If necessary, further dilute the filtered solution to fall within the calibration range.
-
Transfer 1.5 mL of the final diluted sample into a GC vial for analysis.
-
GC-MS Method
The following GC-MS parameters have been optimized for the separation and detection of this compound.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane stationary phase.
-
Inlet: Split/Splitless, operated in split mode with a split ratio of 20:1.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Injection Volume: 1 µL
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: m/z 115, 87, 59 (Quantifier: 115)
-
Solvent Delay: 3 minutes
-
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the specified conditions.
| Parameter | Expected Value |
| Retention Time (min) | ~ 5.8 |
| Quantifier Ion (m/z) | 115 |
| Qualifier Ions (m/z) | 87, 59 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted based on the fragmentation patterns of similar ethyl esters, such as ethyl isobutyrate.[3][4] The molecular ion peak is expected at m/z 134.15. Key fragment ions are predicted as follows:
-
m/z 115: Loss of a fluorine atom ([M-F]⁺).
-
m/z 87: Loss of an ethoxy group ([M-OCH₂CH₃]⁺).
-
m/z 59: The isobutyryl cation with fluorine ([C(CH₃)₂F]⁺).
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship of GC-MS Parameters
Caption: Interplay of key parameters in the GC-MS system.
Conclusion
The GC-MS method detailed in this application note provides a reliable and efficient means for the analysis of this compound. The straightforward sample preparation and optimized instrumental parameters ensure high sensitivity, accuracy, and reproducibility. This method is well-suited for routine quality control in manufacturing processes and for the characterization of this important building block in pharmaceutical research and development.
References
Application Notes and Protocols: Ethyl 2-fluoroisobutyrate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoroisobutyrate is a halogenated ester that holds potential as an initiator in controlled radical polymerization (CRP) techniques, particularly in Atom Transfer Radical Polymerization (ATRP). While its bromo- and chloro-analogs, ethyl 2-bromoisobutyrate and ethyl 2-chloroisobutyrate, are well-established initiators for ATRP, specific literature detailing the use of this compound is less common. However, based on the fundamental principles of ATRP, its utility as an initiator can be strongly inferred. The carbon-fluorine bond at the tertiary carbon is the weakest C-F bond in the molecule and can be reversibly cleaved by a suitable transition metal catalyst to generate a radical species capable of initiating polymerization. This allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and defined architectures.
The incorporation of fluorine can impart unique properties to the resulting polymers, such as increased thermal stability, chemical resistance, and specific solubility characteristics, which are of significant interest in the development of advanced materials for drug delivery, medical devices, and other biomedical applications.
These application notes provide a theoretical framework and generalized protocols for the use of this compound as an initiator in the synthesis of polymers, drawing parallels from its well-studied halogenated counterparts.
Principle of ATRP Initiation with this compound
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.[1] The initiator, in this case, this compound, provides the initial alkyl halide fragment.
The generalized mechanism is as follows:
-
Initiation: The transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand) abstracts the fluorine atom from this compound. This generates a tertiary radical and the transition metal complex in its higher oxidation state (e.g., Cu(II)BrF/Ligand). The radical then adds to a monomer unit to start the polymer chain growth.
-
Propagation: The polymer chain grows by the addition of monomer units to the radical at the active chain end.
-
Deactivation: The transition metal complex in the higher oxidation state can donate the halogen atom back to the propagating radical, reforming the dormant polymer chain and the lower oxidation state catalyst. This reversible deactivation step is crucial for maintaining a low concentration of active radicals, which minimizes termination reactions and allows for controlled growth.
The equilibrium between the active (propagating) and dormant species determines the rate of polymerization and the degree of control over the polymer characteristics.
Experimental Protocols
The following are generalized protocols for the polymerization of methyl methacrylate (MMA) using this compound as an initiator via ATRP. These protocols are based on standard ATRP procedures and should be optimized for specific experimental setups and desired polymer characteristics.
Materials
-
Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: this compound
-
Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA)
-
Solvent: Anisole, toluene, or N,N-dimethylformamide (DMF) (anhydrous)
-
Inhibitor Remover: Basic alumina
-
Other: Nitrogen gas (high purity), Schlenk flasks, magnetic stir bars, syringes, rubber septa.
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
-
Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, prepare a solution of MMA (e.g., 5 mL, 46.7 mmol) and PMDETA (e.g., 0.1 mmol). Bubble nitrogen through this solution for 30 minutes to deoxygenate.
-
-
Reaction Setup:
-
Using a deoxygenated syringe, transfer the MMA/PMDETA solution to the Schlenk flask containing the CuBr.
-
Stir the mixture at room temperature until a homogeneous catalyst complex is formed (the solution should turn colored).
-
Place the flask in a thermostatically controlled oil bath preheated to the desired reaction temperature (e.g., 70 °C).
-
-
Initiation:
-
Inject the deoxygenated this compound (e.g., 0.05 mmol) into the reaction mixture to start the polymerization.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time. Samples can be taken periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
-
Termination and Purification:
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Dilute the viscous solution with a suitable solvent (e.g., tetrahydrofuran, THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)
This protocol is similar to bulk polymerization but includes a solvent to reduce the viscosity of the reaction mixture.
-
Preparation:
-
Follow the same procedure as in Protocol 1 for the preparation of the catalyst in a Schlenk flask.
-
-
Reaction Setup:
-
In a separate flask, prepare a deoxygenated solution of MMA (e.g., 5 mL, 46.7 mmol), PMDETA (e.g., 0.1 mmol), and a suitable solvent (e.g., 5 mL of anisole).
-
Transfer this solution to the flask containing the catalyst.
-
Stir at the desired reaction temperature (e.g., 90 °C) until the catalyst dissolves.
-
-
Initiation, Polymerization, and Purification:
-
Follow steps 3-5 from Protocol 1.
-
Data Presentation
The following table summarizes representative quantitative data that could be expected from a well-controlled ATRP of methyl methacrylate initiated by this compound. The actual results will depend on the specific reaction conditions.
| Entry | [MMA]:[Initiator]:[CuBr]:[PMDETA] | Solvent (vol%) | Temp (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | Bulk | 70 | 4 | 55 | 5,800 | 1.15 |
| 2 | 100:1:1:2 | Bulk | 70 | 8 | 85 | 8,900 | 1.12 |
| 3 | 200:1:1:2 | Anisole (50%) | 90 | 6 | 62 | 12,800 | 1.20 |
| 4 | 200:1:1:2 | Anisole (50%) | 90 | 12 | 91 | 18,500 | 1.18 |
Mn,exp = Experimental number-average molecular weight determined by Gel Permeation Chromatography (GPC). PDI = Polydispersity Index.
Mandatory Visualizations
Atom Transfer Radical Polymerization (ATRP) Mechanism
Caption: ATRP mechanism initiated by an alkyl fluoride.
Experimental Workflow for ATRP
Caption: General workflow for ATRP synthesis.
Conclusion
This compound is a promising, though not extensively documented, initiator for controlled radical polymerization. The protocols and data presented here, based on the well-understood principles of ATRP and the behavior of analogous initiators, provide a solid starting point for researchers interested in exploring its use. The potential to introduce fluorine at the alpha-chain end of polymers opens up new avenues for the design of functional materials with unique properties. Further experimental work is necessary to fully elucidate the kinetics and scope of polymerizations initiated by this compound.
References
Application of Ethyl 2-fluoroisobutyrate in Medicinal Chemistry: A Focus on Triazine Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoroisobutyrate is a fluorinated organic compound that serves as a valuable building block in medicinal and agrochemical chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of triazine-based compounds, a class of molecules with significant herbicidal activity. The primary mechanism of action for these herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex.
Application: Synthesis of Triazine Herbicides
This compound is a key precursor in the synthesis of certain triazine herbicides. The synthesis involves the condensation reaction of a biguanide derivative with the ester functionality of this compound to form the characteristic 1,3,5-triazine ring. This approach offers an alternative to the traditional synthesis of triazines which often starts from cyanuric chloride.
General Reaction Scheme:
The overall reaction involves the base-catalyzed condensation and cyclization of a biguanide with this compound.
Caption: General workflow for the synthesis of triazine derivatives.
Experimental Protocol: Synthesis of a 2,4-diamino-6-(1-fluoro-1-methylethyl)-1,3,5-triazine Derivative
This protocol describes a general procedure for the synthesis of a triazine herbicide derivative from this compound and a generic biguanide.
Materials:
-
This compound
-
Biguanide hydrochloride
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Preparation of Biguanide Free Base: In a round-bottom flask, dissolve biguanide hydrochloride in anhydrous methanol. To this solution, add a stoichiometric equivalent of sodium methoxide in methanol. Stir the mixture at room temperature for 30 minutes to generate the biguanide free base. The formation of a precipitate (sodium chloride) may be observed.
-
Reaction Setup: To the methanolic solution of the biguanide free base, add this compound (1 to 3 equivalents).
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure triazine derivative.
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of triazine derivatives from biguanides and esters. Please note that specific yields and reaction times will vary depending on the specific biguanide and reaction conditions used.
| Parameter | Value | Reference |
| Reactants | ||
| Biguanide Hydrochloride | 1.0 eq | [1][2] |
| This compound | 1.0 - 3.0 eq | [1] |
| Sodium Methoxide | 1.0 - 5.0 eq | [3][4] |
| Reaction Conditions | ||
| Solvent | Anhydrous Methanol | [1][2] |
| Temperature | Reflux | [3] |
| Outcome | ||
| Yield | Low to Moderate | [1] |
Mechanism of Action: Inhibition of Photosystem II
Triazine herbicides act by inhibiting photosynthesis in susceptible plants. They specifically target the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.
Caption: Mechanism of action of triazine herbicides on Photosystem II.
The binding of the triazine molecule to the D1 protein blocks the electron transport chain by competing with plastoquinone (QB) for its binding site. This disruption of electron flow prevents the production of ATP and NADPH, which are essential for carbon fixation. The inhibition of photosynthesis ultimately leads to the death of the plant.[1][5][6]
References
- 1. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluations of 1,3,5-Triazine Derivatives of Metformin Cyclization with Berberine and Magnolol in the Presence of Sodium Methylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Triazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-Fluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the scalable synthesis of Ethyl 2-fluoroisobutyrate, a valuable intermediate in the pharmaceutical and agrochemical industries. Two primary synthetic routes are presented, starting from readily available precursors. All quantitative data is summarized for easy comparison, and detailed protocols for all key experiments are provided.
Synthesis of Precursor Materials
A reliable and scalable synthesis of this compound requires high-quality starting materials. The following protocols detail the preparation of the key precursors: Ethyl 2-hydroxyisobutyrate and Ethyl 2-bromoisobutyrate.
Protocol 1: Synthesis of Ethyl 2-hydroxyisobutyrate
This protocol describes the synthesis of Ethyl 2-hydroxyisobutyrate via Fischer esterification of 2-hydroxyisobutyric acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxyisobutyric acid (1.0 eq), absolute ethanol (10 vol), and concentrated sulfuric acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in water and extract with dichloromethane (3 x 5 vol).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-hydroxyisobutyrate as a colorless oil. Further purification can be achieved by vacuum distillation.[1]
Synthesis of this compound
Two scalable methods for the synthesis of this compound are presented below.
Method 1: Fluorination of Ethyl 2-hydroxyisobutyrate with Hydrogen Fluoride
This method, adapted from a patented industrial process, is suitable for large-scale production and utilizes anhydrous hydrogen fluoride as the fluorinating agent.[2] Extreme caution must be exercised when handling anhydrous hydrogen fluoride.
Experimental Protocol:
-
Reaction Setup: In a pre-cooled (-78 °C, dry ice/acetone bath) stainless steel pressure vessel (autoclave), carefully add anhydrous hydrogen fluoride (approx. 30 eq).
-
Addition of Substrate: Slowly add Ethyl 2-hydroxyisobutyrate (1.0 eq) to the cold hydrogen fluoride with stirring.
-
Reaction: Seal the pressure vessel and heat the mixture to 50 °C for 5 hours. The reaction proceeds under autogenous pressure.
-
HF Removal: After the reaction is complete, cool the vessel and carefully vent the excess hydrogen fluoride, which can be recovered by distillation for recycling.[2]
-
Work-up: Cautiously pour the reaction residue onto a mixture of crushed ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or methylene chloride (3 x 5 vol).
-
Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to afford pure this compound.[2]
Method 2: Fluorination of Ethyl 2-bromoisobutyrate
This alternative method avoids the use of anhydrous HF and employs a milder fluorinating agent.
Experimental Protocol:
-
Synthesis of Ethyl 2-bromoisobutyrate:
-
Bromination: React isobutyric acid with bromine in the presence of a catalytic amount of phosphorus trichloride to yield 2-bromo-2-methylpropionic acid.[3]
-
Esterification: Esterify the resulting 2-bromo-2-methylpropionic acid with ethanol using a catalytic amount of sulfuric acid to produce Ethyl 2-bromoisobutyrate.[4][5] Purify by distillation.[3]
-
-
Fluorination:
-
Reaction Setup: In a fume hood, dissolve Ethyl 2-bromoisobutyrate (1.0 eq) in an anhydrous solvent such as dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Fluorinating Agent: Slowly add a solution of (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®, 1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
-
Data Presentation
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| Precursor Synthesis 1 | 2-Hydroxyisobutyric Acid | Ethyl 2-hydroxyisobutyrate | Ethanol, H₂SO₄ | ~71 | >95 (after distillation) | [1] |
| Precursor Synthesis 2 | Isobutyric Acid | Ethyl 2-bromoisobutyrate | Br₂, PCl₃, Ethanol, H₂SO₄ | High | >97 (after distillation) | [3][4][5] |
| Fluorination Method 1 | Ethyl 2-hydroxyisobutyrate | This compound | Anhydrous HF | High | >98 (after distillation) | [2] |
| Fluorination Method 2 | Ethyl 2-bromoisobutyrate | This compound | (Bis-(2-methoxyethyl)amino)sulfur trifluoride | 89 | >97 (after distillation) |
Product Characterization
This compound
-
Appearance: Colorless liquid
-
Molecular Formula: C₆H₁₁FO₂
-
Molecular Weight: 134.15 g/mol
-
Boiling Point: 132-134 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (q, J=7.1 Hz, 2H), 1.65 (d, J=20.0 Hz, 6H), 1.30 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.5 (d, J=23.2 Hz), 92.5 (d, J=23.2 Hz), 62.0, 24.5 (d, J=23.2 Hz), 14.0.
-
GC-MS (EI): m/z (%) = 134 (M⁺, 5), 119 (10), 105 (100), 89 (20), 77 (15), 59 (40).
Experimental Workflows
Caption: Synthesis pathways for key precursor materials.
Caption: Two scalable synthetic routes to this compound.
References
- 1. Ethyl 2-hydroxyisobutyrate synthesis - chemicalbook [chemicalbook.com]
- 2. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl 2-bromoisobutyrate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 2-bromoisobutyrate: Overview, Other Properties and Synthesis_Chemicalbook [m.chemicalbook.com]
Application Notes and Protocols for Monitoring Ethyl 2-Fluoroisobutyrate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of Ethyl 2-fluoroisobutyrate, a key intermediate in various pharmaceutical and agrochemical compounds. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate reaction tracking, yield determination, and purity assessment.
Overview of Analytical Techniques
The synthesis of this compound typically involves the fluorination of a precursor such as Ethyl 2-hydroxyisobutyrate or the substitution of a leaving group in Ethyl 2-bromoisobutyrate. Monitoring these reactions is crucial for optimizing reaction conditions, ensuring complete conversion, and identifying potential byproducts. The primary analytical techniques recommended are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds in the reaction mixture, providing both qualitative and quantitative data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly powerful for in-situ monitoring, with ¹⁹F NMR being highly specific for tracking the formation of the fluorinated product. ¹H NMR is also valuable for observing the disappearance of starting material and the appearance of the product's characteristic signals.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the quantification of non-volatile components and for reaction mixtures that are not amenable to GC analysis.
Synthesis Pathway and Monitoring Points
A common synthetic route to this compound is the fluorination of Ethyl 2-hydroxyisobutyrate using a fluorinating agent such as (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®).[1] The reaction progress can be monitored by observing the consumption of the starting material and the formation of the product.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust method for the routine analysis of reaction aliquots to determine the relative concentrations of starting material, product, and any volatile byproducts.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Dry the solution over anhydrous sodium sulfate and centrifuge.
-
Transfer the supernatant to a GC vial for analysis.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Expected Results:
The retention times will vary based on the specific system. However, expect this compound to elute earlier than Ethyl 2-hydroxyisobutyrate due to its lower boiling point. The mass spectrum of this compound will show characteristic fragmentation patterns that can be used for identification.
Quantitative Data Summary (Example):
| Compound | Retention Time (min) | Target Ion (m/z) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~5.5 | 103, 75, 47 | 0.1 | 0.3 |
| Ethyl 2-hydroxyisobutyrate | ~7.2 | 117, 88, 45 | 0.2 | 0.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹⁹F NMR, is highly effective for monitoring the progress of fluorination reactions, often in real-time.[2][3][4]
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent).
-
5 mm NMR tubes.
Sample Preparation (for aliquots):
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Add the aliquot to 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
In-situ Monitoring:
For real-time monitoring, the reaction can be run directly in an NMR tube if the spectrometer is equipped with a suitable probe, or a flow-NMR setup can be utilized.[5][6]
NMR Parameters:
| Parameter | ¹H NMR | ¹⁹F NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 376 MHz |
| Pulse Program | zg30 | zg |
| Number of Scans | 16 | 64 |
| Relaxation Delay | 2 s | 1 s |
| Reference | TMS (0 ppm) | CCl₃F (0 ppm, external) |
Expected Results:
-
¹H NMR: Monitor the disappearance of the C-H proton signal adjacent to the hydroxyl group in Ethyl 2-hydroxyisobutyrate and the appearance of the corresponding signal in this compound, which will be split by the adjacent fluorine atom.
-
¹⁹F NMR: A single resonance corresponding to the C-F bond in this compound will appear and grow in intensity as the reaction proceeds.[3] The chemical shift will be characteristic of the compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is suitable for quantifying the components of the reaction mixture, especially if they are not sufficiently volatile for GC analysis or if derivatization is to be avoided.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench and dilute the aliquot in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Parameters:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Expected Results:
The starting material and product will be separated based on their polarity. A calibration curve should be generated for both the starting material and the product for accurate quantification.
Quantitative Data Summary (Example):
| Compound | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~4.8 | >0.999 | 0.5 | 1.5 |
| Ethyl 2-hydroxyisobutyrate | ~3.5 | >0.999 | 0.5 | 1.5 |
Method Validation
For use in a regulated environment, each analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The selection of the most appropriate analytical technique for monitoring this compound reactions will depend on the specific reaction conditions, the available instrumentation, and the desired level of detail. GC-MS provides excellent separation and identification capabilities for volatile components. NMR, particularly ¹⁹F NMR, offers the advantage of in-situ, real-time monitoring of the fluorination step. HPLC is a versatile quantitative technique suitable for a wide range of reaction mixtures. By implementing these detailed protocols, researchers can effectively monitor reaction progress, optimize conditions, and ensure the quality of the final product.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. A self optimizing synthetic organic reactor system using real-time in-line NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Application Notes and Protocols for Ensuring the Stability of Ethyl 2-fluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and ensuring the stability of Ethyl 2-fluoroisobutyrate. The following sections detail recommended storage conditions, potential degradation pathways, and robust analytical protocols for stability assessment. Adherence to these guidelines is crucial for maintaining the integrity and purity of this compound in research and development settings.
Recommended Storage Conditions
To maintain the long-term stability of this compound, it is recommended to store it under controlled conditions. The following table summarizes the suggested storage parameters based on general best practices for reactive esters and fluoro-organic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and thermal degradation. |
| Humidity | Low humidity (e.g., <40% RH) in a desiccator | This compound is susceptible to hydrolysis. A dry environment is critical. |
| Light Exposure | Protected from light (Amber vial) | To prevent potential photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass with PTFE-lined cap) | Prevents ingress of moisture and air, and avoids reaction with container material. |
Potential Degradation Pathways
This compound, due to its ester functionality and the presence of a fluorine atom, may be susceptible to several degradation pathways under stress conditions. Understanding these pathways is essential for developing stability-indicating analytical methods.
-
Hydrolysis: The ester linkage is prone to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This would result in the formation of 2-fluoroisobutyric acid and ethanol.
-
Thermal Degradation: At elevated temperatures, esters can undergo various decomposition reactions. For this compound, this could involve elimination reactions or decarboxylation of the corresponding acid if hydrolysis occurs first.
-
Photodegradation: Exposure to UV or high-energy visible light can induce cleavage of chemical bonds, leading to the formation of various radical species and subsequent degradation products.
-
Oxidative Degradation: While less common for simple esters, strong oxidizing agents or prolonged exposure to oxygen (especially at elevated temperatures) could potentially lead to degradation.
The following diagram illustrates the primary hypothetical degradation pathway (hydrolysis) for this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to various stress conditions to accelerate its degradation. The results of this study are then used to develop and validate a stability-indicating analytical method.
The objective of a forced degradation study is to generate potential degradation products to a level of approximately 5-20%.[1]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL. Reflux at 60°C for 8 hours. If no degradation is observed, repeat with 1 N HCl.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 8 hours. If no degradation is observed, repeat with 1 N NaOH or gentle heating.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid this compound in a thermostatic oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) in a photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Prepare a control sample of this compound (1 mg/mL in methanol) and store it under recommended conditions (2-8°C, protected from light).
The following diagram outlines the workflow for the forced degradation study.
This method is designed to separate the parent compound, this compound, from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Sample Preparation: Dilute the stressed samples and the control sample with the mobile phase (50:50 A:B) to a final concentration of approximately 100 µg/mL.
This method can be used to identify volatile degradation products, such as ethanol, and to confirm the structure of the parent compound.
GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 280°C |
| Mass Range | m/z 35-500 |
Sample Preparation: Dilute the stressed samples in a suitable volatile solvent (e.g., dichloromethane) and inject directly into the GC-MS.
Data Interpretation and Reporting
-
Stability Assessment: Compare the chromatograms of the stressed samples with the control sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100% to ensure that all significant degradants have been detected.[1]
-
Degradant Identification: Use the LC-MS/MS and GC-MS data to propose structures for the observed degradation products.
By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively ensure the stability and quality of this compound throughout its lifecycle in a research and development environment.
References
Protocols for the Preparation of α-Fluorinated Esters: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of α-fluorinated esters, a critical class of compounds in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position of an ester can significantly modulate its chemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The following protocols outline four distinct and effective methods for the preparation of these valuable molecules: enantioselective organocatalytic fluorination, copper-catalyzed nucleophilic fluorination, electrophilic fluorination of β-keto esters, and electrochemical fluorination.
Enantioselective α-Fluorination of Aryl Esters via Isothiourea Catalysis
This protocol describes a highly enantioselective method for the α-fluorination of aryl esters utilizing a chiral isothiourea catalyst. This organocatalytic approach provides access to optically active α-fluoroesters under mild reaction conditions.
Data Presentation
| Entry | Aryl Ester Substrate | Yield (%) | e.r. |
| 1 | Phenyl 2-phenylacetate | 85 | 95:5 |
| 2 | 4-Nitrophenyl 2-phenylacetate | 92 | 96:4 |
| 3 | Phenyl 2-(4-chlorophenyl)acetate | 88 | 94:6 |
| 4 | Phenyl 2-(4-methoxyphenyl)acetate | 82 | 93:7 |
| 5 | Naphthyl 2-phenylacetate | 89 | 95:5 |
Experimental Protocol
Materials:
-
Aryl ester (1.0 equiv)
-
(R)-BTM catalyst (0.1 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Methanol (MeOH) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (0.1 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl ester (0.2 mmol, 1.0 equiv), (R)-BTM catalyst (0.02 mmol, 0.1 equiv), and cesium carbonate (0.3 mmol, 1.5 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (2.0 mL) and cool the mixture to 0 °C in an ice bath.
-
Add N-fluorobenzenesulfonimide (NFSI) (0.24 mmol, 1.2 equiv) in one portion.
-
Stir the reaction mixture vigorously at 0 °C for 12 hours.
-
Add methanol (0.4 mmol, 2.0 equiv) to the reaction mixture and stir for an additional 10 minutes.
-
Warm the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated ester.
Workflow Visualization
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 2-fluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 2-fluoroisobutyrate.
Troubleshooting Guide
This guide is designed to help you identify and resolve common side reactions and experimental issues.
Problem 1: Low Yield of this compound and Presence of a Significant Impurity.
Is the major impurity identified as Ethyl Methacrylate?
The most common side reaction in the synthesis of this compound is an elimination reaction that forms Ethyl Methacrylate. This byproduct can be difficult to separate from the desired product due to their similar boiling points.
Potential Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures favor elimination reactions over substitution.[1][2][3][4]
-
Solution: Maintain the reaction temperature within the recommended range for the specific fluorinating agent being used. For instance, when using hydrogen fluoride with ethyl 2-hydroxyisobutyrate, a temperature range of 30-60°C is preferable.[5]
-
-
Strongly Basic Conditions: The presence of a strong base can promote the E2 elimination pathway.
-
Solution: If a base is required, consider using a milder, non-nucleophilic base. Carefully control the stoichiometry of the base.
-
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination.
-
Solution: While highly effective, reagents like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor) can lead to elimination. The use of anhydrous hydrogen fluoride (HF) is a common industrial method that can provide high yields with minimized methacrylate formation when temperature is controlled.[5][6]
-
Problem 2: Presence of 2-Hydroxyisobutyric Acid or its Ethyl Ester in the Final Product.
Was the reaction carried out in the presence of water, or was the work-up not anhydrous?
Hydrolysis of the ester functionality, either in the starting material (if applicable) or the final product, can occur in the presence of water, especially under acidic or basic conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The starting material, ethyl 2-hydroxyisobutyrate, may not have fully reacted.
-
Solution: Ensure a sufficient molar excess of the fluorinating agent is used and that the reaction is allowed to proceed for the recommended duration. For the reaction with HF, a 20-70 fold molar excess of HF and a reaction time of 4-7 hours are suggested.[5]
-
-
Moisture in Reagents or Glassware: Water present in the reaction mixture can lead to hydrolysis.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
-
Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during work-up can cause hydrolysis of the ester.
-
Solution: Perform the aqueous work-up quickly and at low temperatures. Neutralize the reaction mixture promptly before extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?
A1: The most prevalent side product is ethyl methacrylate, formed via an elimination reaction. To minimize its formation, it is crucial to control the reaction temperature, avoiding excessive heat which favors elimination.[1][2][3][4] The choice of a suitable fluorinating agent and careful control of basicity are also key factors.
Q2: How can I effectively remove the ethyl methacrylate byproduct from my final product?
A2: Due to the close boiling points of this compound and ethyl methacrylate, simple distillation can be challenging. Fractional distillation with a high-efficiency column is often necessary. Other purification techniques such as preparative gas chromatography can also be employed for small-scale purifications.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors. The primary culprits are often the formation of the ethyl methacrylate byproduct, incomplete reaction of the starting material, or loss of product during work-up and purification. Ensure you are using a sufficient excess of your fluorinating agent, maintaining optimal reaction temperatures, and employing careful purification techniques.
Q4: Can I use other starting materials besides ethyl 2-hydroxyisobutyrate?
A4: Yes, other precursors can be used. For example, ethyl 2-bromoisobutyrate can be fluorinated using silver fluoride (AgF) or potassium fluoride (KF). However, the reaction with AgF is reported to give low yields due to significant elimination, and the cost of AgF can be prohibitive.[5]
Q5: What analytical techniques are recommended for determining the purity of this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for both identifying and quantifying the desired product and any volatile impurities like ethyl methacrylate.[7][8][9][10] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for determining the absolute purity of the final product.[11][12][13][14][15]
Quantitative Data Summary
| Starting Material | Fluorinating Agent | Reaction Conditions | Product Yield (%) | Ethyl Methacrylate Byproduct (%) | Reference |
| Ethyl 2-hydroxyisobutyrate | Anhydrous Hydrogen Fluoride (HF) | 50°C, 5 hours | High (not specified) | Very small amount | [5] |
| Ethyl 2-hydroxyisobutyrate | (bis-(2-methoxyethyl)amino)sulfur trifluoride | Dichloromethane, Ambient temp, 8h | 89 | Not specified | [6] |
| Ethyl 2-bromoisobutyrate | Silver Fluoride (AgF) | Not specified | Low | Main product | [5] |
Key Experimental Protocol
Synthesis of this compound from Ethyl 2-hydroxyisobutyrate using Anhydrous Hydrogen Fluoride [5]
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
Anhydrous Hydrogen Fluoride (HF)
-
Stainless steel pressure vessel (autoclave)
-
Ice bath
-
Ethyl acetate (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Charging the Reactor: Precool a 300 ml stainless steel pressure vessel in an ice bath. Carefully charge the vessel with 160 g (8 mol) of anhydrous hydrogen fluoride. To this, add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate.
-
Reaction: Seal the pressure vessel and heat the contents to 50°C for 5 hours. The reaction proceeds under autogenous pressure.
-
HF Removal: After the reaction is complete, cool the vessel and carefully distill off the excess anhydrous HF.
-
Work-up: Cautiously add the reaction residue to a mixture of ice and water.
-
Extraction: Extract the aqueous mixture with a suitable solvent such as ethyl acetate or methylene chloride.
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation to obtain this compound.
Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. d-nb.info [d-nb.info]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pub.h-brs.de [pub.h-brs.de]
- 13. youtube.com [youtube.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alpaipars.com [alpaipars.com]
Technical Support Center: Minimizing Byproduct Formation in Fluorination Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in fluorination reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in fluorination reactions?
A1: Byproduct formation is a common challenge in fluorination chemistry. The types of byproducts often depend on the nature of the substrate and the fluorinating agent used. Common byproducts include:
-
Elimination products: Particularly prevalent when attempting to fluorinate secondary alkyl halides or alcohols, leading to the formation of alkenes.[1]
-
Over-fluorinated products: This can occur when the substrate has multiple reactive sites, leading to di- or poly-fluorinated compounds instead of the desired mono-fluorinated product.[2]
-
Solvent-related byproducts: Some fluorinating agents can react with common aprotic polar solvents like DMF, DMSO, or pyridine.[3] For instance, electrophilic reagents like Selectfluor can react exothermically with these solvents.[3]
-
Dimeric and polymeric byproducts: Sensitive substrates, such as indoles, can undergo dimerization or polymerization under strongly acidic or basic conditions.[3]
-
Hydrolysis products: If water is present in the reaction mixture, it can lead to the formation of corresponding alcohols instead of the fluorinated product.
-
Rearrangement products: Carbocation intermediates, especially in SN1-type reactions, can lead to skeletal rearrangements.[4]
-
Amination products: In some electrophilic fluorinations, amination of the substrate can occur as a side reaction.[2]
Q2: How does the choice of fluorinating agent impact byproduct formation?
A2: The choice of fluorinating agent is critical in controlling the selectivity of the reaction and minimizing byproducts.
For nucleophilic fluorination (e.g., deoxyfluorination of alcohols), reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are known to cause significant elimination byproducts.[1] Newer reagents like PyFluor have been developed to be more selective for substitution, producing minimal elimination byproducts.[1]
For electrophilic fluorination , reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are popular due to their stability and ease of handling.[5][6] However, their reactivity needs to be matched with the substrate. Overly reactive reagents can lead to multiple fluorinations or side reactions with the solvent.[2]
Q3: What is the role of the solvent in controlling byproduct formation?
A3: The solvent plays a crucial role in fluorination reactions by influencing the reactivity of the fluorinating agent and stabilizing intermediates.
-
For nucleophilic fluorination (SNAr): Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion.[3] However, it's essential to ensure the solvent is anhydrous, as water can compete with the fluoride ion as a nucleophile.[3]
-
For deoxyfluorination: Protic solvents, such as tertiary alcohols (e.g., tert-amyl alcohol), can solvate the fluoride ion, reducing its basicity and thereby favoring the SN2 pathway over E2 elimination.[1]
-
Compatibility: Always check the compatibility of your fluorinating agent with the chosen solvent, as some reagents can react with the solvent itself.[3]
Troubleshooting Guides
Problem 1: Significant formation of elimination byproducts in deoxyfluorination.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Highly basic fluorinating agent | Use a milder and more chemoselective fluorinating agent. For example, PyFluor is known to be more selective for substitution over elimination compared to DAST or Deoxo-Fluor.[1] |
| High reaction temperature | Lower the reaction temperature. Higher temperatures often favor elimination over substitution.[1][4] |
| Solvent choice | Use a protic solvent like a tertiary alcohol (e.g., tert-amyl alcohol) to solvate the fluoride ion and reduce its basicity, which favors the SN2 pathway.[1] |
| Steric hindrance around the reaction center | If possible, modify the substrate to reduce steric hindrance, which can disfavor the SN2 pathway. |
Troubleshooting Workflow for Elimination Byproducts
Caption: Troubleshooting logic for high elimination byproducts.
Problem 2: Low or no conversion of the starting material.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Inactive fluorinating reagent | Use a fresh bottle of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions.[4] |
| Insufficient reagent | Increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be required.[4] |
| Low reaction temperature | Gradually increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate.[4] |
| Poor leaving group | If starting from an alcohol for deoxyfluorination, ensure it is sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination may be beneficial.[4] |
| Moisture in the reaction | Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Moisture can deactivate the fluorinating agent and lead to hydrolysis of the starting material.[3] |
Experimental Workflow for Optimizing Conversion
Caption: Step-by-step workflow to address low reaction conversion.
Problem 3: Formation of dimeric or polymeric byproducts.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Substrate sensitivity | Electron-rich or sensitive substrates (e.g., indoles) can be prone to dimerization or polymerization under harsh conditions.[3] |
| Strongly acidic or basic conditions | Employ milder, neutral fluorination methods for sensitive substrates.[3] The use of a mild base like Li₂CO₃ at low temperatures has been effective in preventing dimeric byproducts in the fluorination of indoles.[3] |
| High concentration | Running the reaction at a lower concentration may help to reduce the rate of intermolecular side reactions that lead to dimerization and polymerization. |
Purification Strategies for Fluorinated Compounds
Even with optimized reaction conditions, some byproducts may be unavoidable. The similar polarity of fluorinated compounds and their byproducts can make purification challenging.[1]
Q4: How can I effectively purify my fluorinated product from byproducts?
A4: If standard silica gel chromatography is not effective, consider the following strategies:
-
Change the Stationary Phase: Switch to a column with a different chemistry. For polar fluorinated compounds, Hydrophilic Interaction Chromatography (HILIC) can be a good alternative to reversed-phase chromatography.[7] For flash chromatography, alumina or Florisil can be used instead of silica gel.[7] Fluorinated stationary phases can also offer different selectivity for separating fluorinated molecules.[8]
-
Adjust the Mobile Phase: For reversed-phase chromatography, adding a modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can improve peak shape.[7]
-
Dry Loading: For flash chromatography, if the compound has poor solubility in the eluent, dry loading is recommended.[7]
-
Orthogonal Techniques: If co-elution persists, use a purification technique with a different separation mechanism, such as switching from reversed-phase to HILIC or Supercritical Fluid Chromatography (SFC).[7]
Key Experimental Protocols
General Procedure for Deoxyfluorination using PyFluor [1]
-
In a clean, dry flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv) and a base like DBU (2.0 equiv) in a dry solvent such as toluene.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve PyFluor (1.2 equiv) in the same dry solvent.
-
Slowly add the PyFluor solution to the cooled solution of the alcohol and base.
-
Allow the reaction mixture to stir and warm to room temperature over several hours (typically 24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Perform a standard aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note: This is a general guideline. Reaction times, temperatures, and equivalents of reagents may need to be optimized for your specific substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 6. brynmawr.edu [brynmawr.edu]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Ethyl 2-fluoroisobutyrate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-fluoroisobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) to improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the most common causes?
Low yields can typically be attributed to three main factors:
-
Competing Side Reactions: The most significant side reaction is the elimination of HF (from the product) or HBr (from a starting material like ethyl 2-bromoisobutyrate) to form Ethyl Methacrylate. This is particularly problematic in reactions using weaker fluorinating agents or harsh basic conditions.[1]
-
Suboptimal Fluorinating Agent: The choice of fluorinating agent is critical. Using reagents like Silver Fluoride (AgF) with a bromo-ester precursor is known to produce low yields due to the prevalence of the elimination side reaction.[1] More modern and effective reagents often lead to higher yields.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a deactivated fluorinating agent. Monitoring the consumption of the starting material via GC or TLC is crucial.
-
Product Loss During Workup: this compound is a volatile liquid. Significant product loss can occur during solvent removal or distillation if not performed carefully. Inadequate washing during workup can also lead to decomposition during distillation.[2]
Q2: I am observing a significant amount of Ethyl Methacrylate as a byproduct. How can I minimize this elimination reaction?
The formation of Ethyl Methacrylate is a common issue, particularly when starting from Ethyl 2-bromoisobutyrate.[1] To minimize this side reaction:
-
Choose an appropriate starting material: Starting from Ethyl 2-hydroxyisobutyrate and using a deoxofluorinating agent (like Deoxo-Fluor®) or anhydrous Hydrogen Fluoride (HF) is generally more efficient and less prone to elimination than starting from a halo-isobutyrate.[1][3]
-
Control the Temperature: If using a method prone to elimination, running the reaction at a lower temperature may favor the desired substitution reaction (SN2) over the elimination reaction (E2).
-
Select a Milder Fluorinating Agent/Conditions: Avoid overly harsh or basic conditions that promote elimination. While seemingly counterintuitive, a highly reactive fluorinating agent that rapidly converts the starting material can sometimes suppress side reactions by reducing the overall reaction time.
Q3: What is the most effective synthetic route to maximize the yield of this compound?
Based on reported yields, two primary high-yield methods stand out:
-
Deoxofluorination of Ethyl 2-hydroxyisobutyrate: This method uses a modern fluorinating agent like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®). It offers excellent yields (approaching 89%) under relatively mild conditions and avoids the use of highly corrosive anhydrous HF.[3]
-
Reaction with Anhydrous Hydrogen Fluoride (HF): Reacting Ethyl 2-hydroxyisobutyrate with a large molar excess of anhydrous HF in a pressure vessel (autoclave) is a high-yield industrial method.[1] While effective, this method requires specialized equipment and stringent safety precautions due to the hazardous nature of HF.
The choice depends on the available equipment and safety infrastructure. For typical laboratory settings, the deoxofluorination route is often more practical.
Q4: How should I properly purify the final product?
Proper purification is essential for obtaining a high yield of pure this compound.
-
Quenching and Extraction: After the reaction, the mixture is typically quenched by carefully adding it to an ice/water mixture, often containing a base like sodium bicarbonate to neutralize any remaining acid.[4] The product is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.[1]
-
Washing: The organic layer should be washed with a saturated sodium bicarbonate solution until all acidic components are removed, followed by a brine wash to remove excess water. Failure to remove acid can cause decomposition during the final distillation step.[2]
-
Drying and Solvent Removal: The extracted organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is carefully removed using a rotary evaporator.
-
Fractional Distillation: The final and most critical step is the fractional distillation of the crude product under atmospheric or reduced pressure to obtain pure this compound.[1]
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes quantitative data from different synthetic routes to this compound and related α-fluoroesters.
| Starting Material | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Reported Yield (%) | Reference |
| Ethyl 2-hydroxyisobutyrate | Anhydrous HF (20-70x excess) | None | 50 | 5 | High (Not quantified) | [1] |
| Ethyl 2-hydroxyisobutyrate | Deoxo-Fluor® | Dichloromethane | Ambient | 8 | 89 | [3] |
| Ethyl 2-bromoisobutyrate | Silver Fluoride (AgF) | Not Specified | Not Specified | Not Specified | Low (Elimination is main product) | [1] |
| Ethyl 2-bromohexanoate* | Potassium Fluoride (KF) / TBAB | Acetamide | 140 | 4-5 | 45-54 | [5] |
*Data for an analogous α-bromoester, demonstrating an alternative halide exchange method.
Experimental Protocols
Protocol 1: High-Yield Synthesis via Deoxofluorination (Based on Lal et al., 1999)
This protocol is based on the reaction using (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®).[3]
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
(bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl 2-hydroxyisobutyrate (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution in an ice bath (0 °C). Slowly add Deoxo-Fluor® (approx. 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation to yield pure this compound.
Visualizations
Synthetic Pathways and Side Reactions
Caption: Key reaction pathways and the competing elimination side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
General Experimental & Purification Workflow
References
- 1. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 2,2-Difluoropropionate synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 2-fluoroisobutyrate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-fluoroisobutyrate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, specifically addressing low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to diminished yields of this compound and provides actionable solutions.
Q1: My reaction of ethyl 2-bromoisobutyrate with a fluoride source is resulting in a low yield of this compound. What are the potential causes?
Low conversion in the nucleophilic substitution of ethyl 2-bromoisobutyrate with a fluoride salt is a common issue. Several factors can contribute to this outcome:
-
Formation of Elimination Byproducts: A significant side reaction is the elimination of HBr to form ethyl methacrylate.[1] This is particularly prevalent with basic fluoride sources.
-
Low Reactivity of the Fluoride Source: The choice and quality of the fluoride salt are critical. Alkali metal fluorides like potassium fluoride (KF) can have low solubility and reactivity in common organic solvents.[2]
-
Presence of Water: Moisture in the reaction can hydrolyze the starting material or product and can also deactivate the fluoride nucleophile by hydration.
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the fluoride ion and influencing the reaction rate. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions.
-
Insufficient Reaction Temperature or Time: The reaction may require elevated temperatures and sufficient time to proceed to completion.
Q2: I am observing a significant amount of ethyl methacrylate in my reaction mixture. How can I minimize this elimination side reaction?
The formation of ethyl methacrylate is a competing elimination reaction. To favor the desired substitution reaction, consider the following strategies:
-
Choice of Fluorinating Agent: Using a less basic fluoride source can reduce the extent of elimination. While silver fluoride (AgF) has been used, it is costly.[1] Alternatively, using spray-dried potassium fluoride or employing a phase-transfer catalyst can enhance the nucleophilicity of the fluoride ion without significantly increasing basicity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor substitution over elimination. However, this must be balanced with achieving a reasonable reaction rate.
-
Solvent Selection: The choice of solvent can influence the E2/SN2 competition. Polar aprotic solvents generally favor SN2 reactions.
Q3: My conversion rate is low when using ethyl 2-hydroxyisobutyrate and hydrogen fluoride (HF). What are the critical parameters to optimize?
The reaction of ethyl 2-hydroxyisobutyrate with HF is a viable alternative synthesis route. Low conversion can often be attributed to the following:
-
Molar Ratio of HF to Substrate: A significant molar excess of anhydrous HF is crucial for driving the reaction to completion. Ratios of 10-80 fold excess of HF are recommended.[1]
-
Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures (30-60 °C) for several hours (3-12 hours) in an autoclave.[1] Lower temperatures may require longer reaction times to achieve high yields.[1]
-
Purity of Reactants: Ensure that the ethyl 2-hydroxyisobutyrate is pure and the HF is anhydrous.
Q4: What are the best practices for handling reagents and setting up the reaction to ensure reproducibility and high conversion?
Adhering to best practices in experimental setup and reagent handling is critical for success.
-
Anhydrous Conditions: For reactions sensitive to moisture, such as those involving fluoride salts, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Purity: Use high-purity starting materials and reagents. Impurities can lead to side reactions and lower yields.
-
Temperature Control: Maintain a stable and accurate reaction temperature. Fluctuations can affect reaction kinetics and selectivity.
-
Effective Stirring: Ensure efficient mixing, especially in heterogeneous reactions, to maximize contact between reactants.
Experimental Protocols
Below are detailed methodologies for the two primary synthetic routes to this compound.
Protocol 1: Synthesis from Ethyl 2-bromoisobutyrate
This protocol is based on a nucleophilic substitution reaction using potassium fluoride.
Materials:
-
Ethyl 2-bromoisobutyrate
-
Spray-dried Potassium Fluoride (KF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Under an inert atmosphere, add ethyl 2-bromoisobutyrate (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and the phase-transfer catalyst (0.1 equivalents) to the flask.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Protocol 2: Synthesis from Ethyl 2-hydroxyisobutyrate
This protocol involves the reaction with anhydrous hydrogen fluoride in an autoclave.[1]
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
Anhydrous Hydrogen Fluoride (HF)
-
Stainless steel pressure vessel (autoclave)
-
Methylene chloride
-
Ice
Procedure:
-
Precool a stainless steel pressure vessel in an ice bath.
-
Carefully charge the vessel with anhydrous HF (e.g., 8 mol for 0.27 mol of substrate).[1]
-
Add ethyl 2-hydroxyisobutyrate to the vessel.
-
Seal the reaction vessel and heat the contents to 50 °C for 5 hours.[1]
-
Cool the reactor to 25 °C and carefully decompress the vessel, collecting the excess HF in a cold trap.
-
Once the pressure is released, cool the vessel in an ice bath before opening.
-
Carefully pour the reaction mixture onto a mixture of ice and water.
-
Extract the aqueous phase twice with methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: From Ethyl 2-bromoisobutyrate | Method 2: From Ethyl 2-hydroxyisobutyrate |
| Starting Material | Ethyl 2-bromoisobutyrate | Ethyl 2-hydroxyisobutyrate |
| Fluorinating Agent | Potassium Fluoride (KF) | Anhydrous Hydrogen Fluoride (HF) |
| Typical Solvent | Acetonitrile, DMF | None (HF acts as solvent) |
| Catalyst | Phase-transfer catalyst (e.g., TBAB) | None |
| Temperature | Reflux | 30-60 °C[1] |
| Reaction Time | Varies (monitor by TLC/GC) | 3-12 hours[1] |
| Key Side Reaction | Elimination to ethyl methacrylate[1] | Potential for ester hydrolysis |
| Safety Considerations | Standard handling of organic reagents | Extreme caution with anhydrous HF |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low conversion rates.
References
Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Esters
Welcome to the technical support center for the purification of fluorinated esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique compounds.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of fluorinated esters.
1. Issue: Poor Separation or Co-elution of the Fluorinated Ester with Impurities during Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | The high electronegativity of fluorine can lead to undesirable secondary interactions with standard silica gel. Consider using deactivated silica, alumina, or specialized fluorinated stationary phases (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF) phases) which can offer different selectivity.[1][2] For HPLC, reversed-phase C18 columns may not provide adequate retention; explore fluorinated stationary phases or Hydrophilic Interaction Chromatography (HILIC) for highly polar fluorinated esters.[1][3] |
| Incorrect Mobile Phase Polarity | The polarity of fluorinated esters can be counterintuitive. Systematically screen a range of solvent systems with varying polarities. For flash chromatography, common eluents include hexane/ethyl acetate, dichloromethane/methanol, and gradients thereof. For reversed-phase HPLC, acetonitrile or methanol with water is a standard starting point. Consider adding modifiers like trifluoroacetic acid (TFA) to improve peak shape.[1] |
| Compound is Unstable on Silica Gel | Some fluorinated esters may degrade on acidic silica gel. Neutralize the silica gel with a suitable base (e.g., triethylamine in the mobile phase) or use a different stationary phase like alumina. |
| Formation of Azeotropes with Solvents | Fluorinated compounds can form azeotropes with common organic solvents, making complete removal by rotary evaporation difficult and leading to co-eluting peaks. After column chromatography, analyze a small aliquot by ¹H and ¹⁹F NMR to check for residual solvents. If an azeotrope is suspected, try removing the solvent under high vacuum with gentle heating or by lyophilization if the compound is water-soluble. |
2. Issue: Low or No Recovery of the Fluorinated Ester from the Column
| Possible Cause | Suggested Solution |
| Irreversible Adsorption to the Stationary Phase | Highly polar fluorinated esters can bind strongly to silica gel.[1] Try eluting with a stronger, more polar solvent system (e.g., a higher percentage of methanol or ethanol). If this fails, consider using a less retentive stationary phase or reversed-phase chromatography where the compound may elute earlier. Dry loading the sample onto Celite or a small amount of silica can sometimes mitigate strong interactions at the origin.[1] |
| Volatility of the Fluorinated Ester | Smaller, low-boiling point fluorinated esters can be volatile and may evaporate during solvent removal.[1] Use lower temperatures during rotary evaporation and avoid prolonged exposure to high vacuum. For highly volatile compounds, consider purification by distillation if the impurities are non-volatile. |
| Compound Degradation on the Column | As mentioned previously, the acidity of silica gel can cause degradation. Employing a neutral stationary phase or adding a basic modifier to the eluent can prevent this. |
3. Issue: Difficulty in Removing a Specific Impurity
| Possible Cause | Suggested Solution |
| Structurally Similar Impurity | If the impurity has a similar polarity and structure to the desired fluorinated ester, chromatographic separation can be challenging. Try a different chromatographic technique (e.g., switching from normal-phase to reversed-phase) or a different stationary phase to exploit alternative separation mechanisms.[2] High-performance liquid chromatography (HPLC) with its higher resolving power may be necessary. |
| Perfluoroalkyl Chain Length Variance | If the impurity is a homolog with a different perfluoroalkyl chain length, separation can be difficult. Specialized fluorous solid-phase extraction (F-SPE) can be highly effective in separating compounds based on their fluorine content.[4] |
| Unreacted Starting Material or Reagents | Optimize the reaction conditions to drive the reaction to completion. If unreacted starting materials persist, consider a chemical workup to remove them before chromatography. For example, an acidic or basic wash can remove basic or acidic starting materials, respectively. |
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated ester behaving differently on TLC and column chromatography compared to its non-fluorinated analog?
A1: The introduction of fluorine atoms significantly alters the electronic properties and polarity of a molecule.[5] Fluorine is highly electronegative, which can reduce the basicity of nearby functional groups and create strong dipole moments. This can lead to unexpected retention behavior on polar stationary phases like silica gel. The increased hydrophobicity of perfluoroalkyl chains also plays a crucial role in reversed-phase chromatography, often leading to longer retention times compared to their hydrocarbon counterparts.[2][3]
Q2: I am having trouble getting a sharp peak for my fluorinated ester in HPLC. What can I do?
A2: Peak tailing or broadening in HPLC can be due to several factors. For fluorinated esters, strong interactions with residual silanols on silica-based columns are a common cause.[1]
-
Use an End-capped Column: These columns have fewer free silanol groups, reducing unwanted interactions.[1]
-
Mobile Phase Additives: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can protonate silanols and improve peak shape for acidic or neutral compounds. For basic fluorinated esters, a basic modifier may be necessary.[1]
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionic form.[1]
-
Lower Sample Load: Injecting a smaller amount of your sample can prevent column overload and improve peak shape.[1]
Q3: How can I confirm the purity of my fluorinated ester after purification?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorine-containing compounds.[6][7][8] The presence of unexpected signals can indicate impurities.
-
¹H NMR Spectroscopy: This will help identify any non-fluorinated impurities and confirm the overall structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and can help identify impurities with different masses.[9]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a high-resolution column can reveal the presence of closely related impurities that may not be visible by other techniques.
Q4: Are there any alternatives to column chromatography for purifying fluorinated esters?
A4: Yes, several other techniques can be effective:
-
Crystallization: If your fluorinated ester is a solid, crystallization can be a highly effective method for achieving high purity. The unique intermolecular interactions of fluorinated compounds, such as C-H···F and F···F contacts, can influence crystal packing.[10][11]
-
Distillation: For volatile liquid fluorinated esters, distillation can be a good option, especially for removing non-volatile impurities.
-
Solid-Phase Extraction (SPE): Fluorous SPE (F-SPE) is a specialized technique that uses a fluorinated stationary phase to selectively retain compounds with a high fluorine content.[4] This is particularly useful for separating fluorinated molecules from non-fluorinated ones.
Experimental Protocols
Protocol 1: General Flash Chromatography Purification of a Moderately Polar Fluorinated Ester
-
Sample Preparation: Dissolve the crude fluorinated ester in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel or Celite. Evaporate the solvent completely to obtain a free-flowing powder. Dry loading often leads to better separation by preventing the sample from dissolving in the initial mobile phase at the top of the column.[1]
-
Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., a low-polarity mixture of hexane and ethyl acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the eluent (gradient elution) to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure fluorinated ester.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, being mindful of the potential volatility of the product.
Protocol 2: Reversed-Phase HPLC Purification of a Fluorinated Ester
-
Column Selection: Choose a suitable reversed-phase column, such as a C8 or C18 column. For highly fluorinated esters, a specialized fluorinated stationary phase may provide better separation.[2][3]
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically water with 0.1% TFA, and Mobile Phase B is acetonitrile or methanol with 0.1% TFA.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, and filter it through a 0.45 µm filter to remove any particulate matter.
-
Gradient Elution: Program the HPLC to run a gradient from a low percentage of Mobile Phase B to a high percentage over a set time. This will elute compounds based on their hydrophobicity.
-
Detection and Fraction Collection: Use a UV detector to monitor the elution of compounds. Collect the peak corresponding to the desired fluorinated ester.
-
Solvent Removal: Remove the HPLC solvents, often by lyophilization or evaporation under a stream of nitrogen, to isolate the pure compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and crystal engineering of fluorinated stilbenes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: GC-MS Analysis of Ethyl 2-fluoroisobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 2-fluoroisobutyrate, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification.[1][2] It is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Is the peak tailing observed for all compounds or just this compound?
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All Peaks are Tailing: This typically indicates a physical or mechanical issue within the GC system.[3] Common causes include:
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Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volume and disrupt the carrier gas flow path.[4][5]
-
System Leaks: Leaks in the inlet or connections can lead to poor chromatography.
-
Flow Path Obstruction: A blockage in the inlet liner or the front of the column can cause peak distortion.[5]
-
-
Only the this compound Peak is Tailing: This suggests a chemical interaction between the analyte and active sites within the system.[3] this compound, as a polar and halogenated ester, is susceptible to such interactions. Key areas to investigate include:
-
Active Sites in the Inlet: The inlet liner is a primary source of active sites, such as silanol groups, which can interact with polar analytes.[6][7]
-
Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase at the head of the column can create active sites.[4]
-
Incompatible Stationary Phase: The choice of GC column phase is critical for achieving symmetrical peaks for polar compounds.[8][9][10]
-
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is the distortion of a chromatographic peak where the trailing edge is wider than the leading edge. For a compound like this compound, which contains polar functional groups, this is often due to undesirable interactions with active sites in the GC system. This phenomenon can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised quantitative accuracy.
Q2: What are the most common causes of peak tailing for a polar compound like this compound?
A2: The primary causes are typically related to active sites within the GC system that can interact with the polar analyte. These include:
-
Active Inlet Liner: The glass inlet liner can have acidic silanol groups on its surface that strongly interact with polar compounds. Using a deactivated liner is crucial.[6][7]
-
Column Contamination: Buildup of non-volatile sample matrix components at the front of the analytical column can create new active sites.
-
Improper Column Phase: Using a non-polar column for a polar analyte can lead to poor peak shape. A column with a stationary phase that has a similar polarity to the analyte is recommended.[8][9][10][11]
Q3: How can I prevent peak tailing before it becomes an issue?
A3: Proactive measures can significantly reduce the occurrence of peak tailing:
-
Regular Inlet Maintenance: Routinely replace the inlet liner, septum, and seals.[1]
-
Use Deactivated Consumables: Always use high-quality, deactivated inlet liners and GC columns.
-
Proper Sample Preparation: Ensure your samples are free of non-volatile residues that could contaminate the system.
-
Column Conditioning: Properly condition new columns according to the manufacturer's instructions.
Q4: Can the injection technique affect peak tailing?
A4: Yes, the injection technique can influence peak shape. Overloading the column by injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.[12] Optimizing the injection volume and considering the use of a split injection, if sensitivity allows, can help maintain good peak shape.
Q5: How do I know if my GC column is the source of the problem?
A5: If you have addressed potential issues with the inlet (e.g., replaced the liner with a new, deactivated one) and are still observing tailing, the column is a likely culprit. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve the issue if it's due to contamination at the column inlet.[4] If tailing persists after trimming, the column may be degraded and require replacement.
Data Presentation
The use of deactivated inlet liners is critical for minimizing peak tailing for active compounds. The table below provides a representative illustration of the impact of liner deactivation on peak asymmetry for a polar analyte similar to this compound.
| Inlet Liner Type | Analyte | Peak Asymmetry Factor (As) | Observation |
| Standard (Non-Deactivated) | Polar Ester | > 2.0 | Severe peak tailing, reduced response. |
| Deactivated (Silanized) | Polar Ester | 1.0 - 1.5 | Significantly improved peak symmetry.[6] |
| Standard (Non-Deactivated) | Non-Polar Hydrocarbon | ~ 1.1 | Minimal tailing. |
| Deactivated (Silanized) | Non-Polar Hydrocarbon | ~ 1.0 | Symmetrical peak. |
Note: The Peak Asymmetry Factor (As) is a measure of peak shape, where a value of 1.0 represents a perfectly symmetrical peak. Higher values indicate increased tailing.
Experimental Protocols
Recommended GC-MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix. A polar stationary phase, such as a wax-type column, is recommended to achieve good peak shape.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-WAX (or similar wax-type column), 30 m x 0.25 mm ID, 0.25 µm film thickness | A polar stationary phase is suitable for the analysis of polar esters, promoting good peak shape. |
| Inlet | Split/Splitless | |
| Liner | Deactivated, single taper with glass wool | Minimizes active sites and ensures proper sample vaporization.[7][13] |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Reduces the potential for column overload and can improve peak shape. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | |
| Oven Program | Initial: 50 °C, hold for 2 min | Allows for good initial focusing of the analyte. |
| Ramp: 10 °C/min to 200 °C | Provides good separation from other potential components. | |
| Hold: 5 min at 200 °C | Ensures elution of any less volatile components. | |
| MS Transfer Line | 250 °C | Prevents cold spots and analyte condensation. |
| Ion Source | 230 °C | |
| Quadrupole | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Scan (e.g., m/z 40-200) or Selected Ion Monitoring (SIM) | Scan mode for qualitative analysis, SIM for enhanced sensitivity in quantitative analysis. |
Protocol for Inlet Maintenance (Liner and Septum Replacement)
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature (typically below 50°C).
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Carefully unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut.
-
Remove Liner: Use clean forceps to carefully remove the old inlet liner.
-
Install New Liner: Wearing powder-free gloves, insert a new, deactivated liner. Ensure any O-rings are properly seated.
-
Reassemble: Screw the septum nut back in place.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.
Protocol for Column Trimming
-
Cool Down and Depressurize: Cool the oven and inlet and turn off the carrier gas.
-
Disconnect Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Cut the Column: Using a ceramic scoring wafer or a diamond scribe, make a clean, square cut to remove 10-20 cm from the front of the column.
-
Inspect the Cut: Use a magnifier to ensure the cut is clean and at a 90-degree angle. A poor cut can cause peak distortion.
-
Reinstall Column: Reinstall the column in the inlet to the manufacturer's recommended depth.
-
Tighten Nut: Tighten the column nut finger-tight, then use a wrench for an additional quarter-turn. Do not overtighten.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fitting.
By following these troubleshooting guides and protocols, researchers can effectively diagnose and resolve peak tailing issues, leading to more accurate and reliable GC-MS analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. news-medical.net [news-medical.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Optimizing temperature and pressure for Ethyl 2-fluoroisobutyrate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of Ethyl 2-fluoroisobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common methods for the synthesis of this compound involve the fluorination of a suitable precursor. Key methods include:
-
Deoxyfluorination of Ethyl 2-hydroxyisobutyrate: This is a prevalent method utilizing fluorinating agents like Diethylaminosulfur Trifluoride (DAST) or its analogs to replace the hydroxyl group with fluorine.[1][2][3]
-
Halogen Exchange: This method involves the substitution of a halogen (like bromine in Ethyl 2-bromoisobutyrate) with fluorine using a fluoride source.[4][5] Phase-transfer catalysis can be employed to facilitate this reaction.[6][7]
-
Electrophilic Fluorination: Reagents like Selectfluor™ can be used for the direct fluorination of appropriate substrates.[8][9][10]
-
Reaction with Hydrogen Fluoride: Direct reaction of Ethyl 2-hydroxyisobutyrate with hydrogen fluoride under pressure is another viable industrial method.[4]
Q2: What are the key parameters to control for optimizing the synthesis?
A2: The critical parameters for optimizing the synthesis of this compound are:
-
Temperature: Temperature control is crucial as it can influence reaction rate and the formation of byproducts. Some reactions are performed at low temperatures to control reactivity, while others require heating.[4]
-
Pressure: For reactions involving gaseous reagents like hydrogen fluoride, pressure is a key parameter that needs to be controlled in an autoclave.[4]
-
Choice of Fluorinating Agent: The choice of fluorinating agent (e.g., DAST, Selectfluor™, HF) significantly impacts the reaction conditions, safety precautions, and yield.[3][4]
-
Solvent: The solvent can affect the solubility of reagents and the reaction pathway. Dichloromethane is a commonly used solvent for reactions with DAST.[11]
-
Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize byproduct formation.
Q3: What safety precautions should be taken when working with fluorinating agents?
A3: Fluorinating agents can be hazardous and require careful handling.
-
DAST: Reacts violently with water, is volatile, and can be explosive when heated above 90°C. It should be handled with extreme caution in a well-ventilated fume hood, and contact with moisture should be avoided.
-
Hydrogen Fluoride (HF): Highly corrosive and toxic. It can cause severe burns upon contact with skin. All reactions involving HF must be conducted in a suitable pressure vessel (autoclave) by trained personnel with appropriate personal protective equipment.[4]
-
Selectfluor™: While more user-friendly and stable than other fluorinating agents, it is still a strong oxidant and should be handled with care.[9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using appropriate analytical techniques (e.g., GC, TLC, NMR).- Extend the reaction time if the starting material is still present. |
| Suboptimal Temperature | - For DAST reactions, ensure the temperature is maintained as per the protocol, as excessive heat can lead to decomposition.- For HF reactions, ensure the autoclave reaches and maintains the target temperature for the specified duration.[4] |
| Inactive Fluorinating Agent | - Use a fresh, high-quality fluorinating agent. DAST can degrade over time, especially if not stored properly.- Verify the activity of the reagent if possible. |
| Presence of Moisture | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. Moisture can quench moisture-sensitive reagents like DAST. |
| Poor Substrate Quality | - Ensure the starting material (e.g., Ethyl 2-hydroxyisobutyrate, Ethyl 2-bromoisobutyrate) is pure. Impurities can interfere with the reaction. |
Issue 2: Formation of Impurities or Byproducts
| Potential Cause | Troubleshooting Step |
| Elimination Reactions | - In halogen exchange reactions, elimination to form ethyl methacrylate can be a significant side reaction.[4] Lowering the reaction temperature may favor substitution over elimination. |
| Rearrangement Products | - Some fluorinating agents, like DAST, can promote cationic rearrangements.[3] Careful control of reaction conditions, particularly temperature, is crucial. |
| Over-fluorination | - In some cases, multiple fluorination might occur. Use stoichiometric amounts of the fluorinating agent and monitor the reaction closely. |
| Decomposition of Reagents or Products | - Avoid excessive heating, especially with thermally sensitive reagents like DAST. |
Data Presentation: Reaction Conditions
| Method | Fluorinating Agent | Substrate | Temperature (°C) | Pressure | Solvent | Reaction Time | Yield (%) | Reference |
| Deoxyfluorination | (bis-(2-methoxyethyl)amino)sulfur trifluoride | Ethyl 2-hydroxyisobutyrate | Ambient | Atmospheric | Dichloromethane | 8 h | 89 | [11] |
| Halogen Exchange | Hydrogen Fluoride | Ethyl 2-hydroxyisobutyrate | 50 | Autogenous | None (excess HF) | 5 h | High | [4] |
| Halogen Exchange | Potassium Fluoride / TBAB | Ethyl 2-bromohexanoate | 140 | Atmospheric | Acetamide | 4-5 h | 45-54 | [5] |
| Deoxyfluorination | DAST | Various alcohols | up to 90 | 6.9 bar (to depress solvent boiling) | Dichloromethane | Flow reactor | 65-97 | |
| Geminal Difluorination | [Bis(2-methoxyethyl)amino]sulfur trifluoride | Ethyl pyruvate | -15 to 30 | Atmospheric | None | Until completion | 99.4 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound using (bis-(2-methoxyethyl)amino)sulfur trifluoride
-
Materials: Ethyl 2-hydroxyisobutyrate, (bis-(2-methoxyethyl)amino)sulfur trifluoride, Dichloromethane (anhydrous).
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve Ethyl 2-hydroxyisobutyrate in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add (bis-(2-methoxyethyl)amino)sulfur trifluoride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to ambient temperature and stir for 8 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
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Extract the aqueous phase with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.[11]
-
Protocol 2: Synthesis of this compound using Hydrogen Fluoride
-
Materials: Ethyl 2-hydroxyisobutyrate, Anhydrous Hydrogen Fluoride.
-
Procedure:
-
Caution: This procedure must be performed in a suitable pressure vessel (autoclave) by personnel trained in handling anhydrous HF.
-
Precool the stainless steel autoclave in an ice bath.
-
Carefully charge the autoclave with anhydrous hydrogen fluoride.
-
Add Ethyl 2-hydroxyisobutyrate to the autoclave.
-
Seal the reaction vessel and heat the contents to 50°C for 5 hours. The pressure will be autogenous.
-
After the reaction, cool the autoclave to 25°C and decompress by distilling the excess HF into a cold trap.
-
Once decompression is complete, cool the pressure vessel in an ice bath before opening.
-
Carefully pour the reaction mixture onto ice/water.
-
Extract the aqueous product phase with a suitable organic solvent (e.g., methylene chloride).
-
Purify the product by distillation.[4]
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. DAST - Enamine [enamine.net]
- 4. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. SelectFluor - Enamine [enamine.net]
- 10. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Ethyl 2,2-Difluoropropionate synthesis - chemicalbook [chemicalbook.com]
Preventing decomposition of Ethyl 2-fluoroisobutyrate during workup
Technical Support Center: Ethyl 2-fluoroisobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental workup.
Troubleshooting Guide
Decomposition of this compound during workup is a common issue that can significantly impact reaction yield and purity. The primary cause of decomposition is often residual acid from the synthesis step, which can catalyze hydrolysis of the ester, especially at elevated temperatures during solvent removal or distillation.
dot
Technical Support Center: A Guide to Scaling Up Ethyl 2-fluoroisobutyrate Production
Welcome to the Technical Support Center for the production of Ethyl 2-fluoroisobutyrate. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up the synthesis of this valuable fluorinated ester. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the transition from laboratory to larger-scale production.
Troubleshooting Guide & FAQs
This section provides answers to common questions and issues that may arise during the scale-up of this compound synthesis.
Question 1: We are observing a significant drop in yield for the synthesis of this compound when moving from a gram to a kilogram scale. What are the likely causes and how can we address this?
A decrease in yield during scale-up is a frequent challenge. Several factors can contribute to this issue:
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Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[1] This can lead to localized hotspots, promoting side reactions and decomposition of the product or reagents.
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Inadequate Mixing: Achieving uniform mixing in a large reactor is more difficult than in a small flask.[1] Poor mixing can result in localized high concentrations of reagents, which can lead to the formation of byproducts.
-
Moisture Contamination: Fluorinating agents are highly sensitive to moisture. On a larger scale, it is more challenging to maintain completely anhydrous conditions, and any moisture present will consume the fluorinating agent, reducing the yield.
-
Extended Reaction Times: The overall duration of the process, including reagent addition and work-up, is typically longer at a larger scale, which can provide more opportunities for product decomposition or side reactions.
Solutions:
-
Optimize Thermal Management: Employ a reactor with a high-efficiency cooling system. Consider using a jacketed reactor with a reliable temperature control unit.
-
Improve Agitation: Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing throughout the reaction vessel.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Handle hygroscopic reagents in a glove box or under an inert atmosphere.
-
Controlled Reagent Addition: Add the fluorinating agent slowly and at a controlled rate to maintain the desired reaction temperature and minimize localized concentration gradients.
Question 2: During the scale-up, we are observing an increased amount of an impurity identified as ethyl methacrylate. What is the cause of this and how can it be minimized?
Ethyl methacrylate is a common byproduct in the synthesis of this compound, arising from an elimination reaction of the starting material, ethyl 2-hydroxyisobutyrate, or the product.[2]
-
High Reaction Temperatures: Higher temperatures favor elimination reactions over the desired nucleophilic substitution.
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to inducing elimination than others. For instance, DAST is known to cause elimination, especially at elevated temperatures.
Solutions:
-
Maintain Low Reaction Temperatures: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Select a Milder Fluorinating Agent: Consider using a more thermally stable and selective fluorinating agent like Deoxo-Fluor or PyFluor, which are known to produce fewer elimination byproducts.[3][4][5]
-
Controlled Addition: A slow, controlled addition of the fluorinating agent can help to maintain a lower reaction temperature and reduce the likelihood of elimination.
Question 3: We are facing difficulties in purifying this compound at a larger scale. What are the recommended purification strategies?
Purification can become more complex at a larger scale due to the increased volume of material and potentially higher impurity levels.
-
Distillation: Fractional distillation is a common and effective method for purifying this compound, which is a liquid with a boiling point of 122-126°C. However, if impurities have close boiling points, this can be challenging.
-
Washing and Extraction: A thorough aqueous work-up is crucial to remove unreacted reagents and water-soluble byproducts. Washing the organic layer with a saturated sodium bicarbonate solution can help to neutralize any acidic byproducts.
-
Chromatography: While column chromatography is often used at the lab scale, it can be impractical for large quantities. However, flash chromatography with a larger column can be a viable option for purifying kilogram-scale batches.
Solutions:
-
Optimize Distillation: Use a distillation column with a sufficient number of theoretical plates to achieve good separation.
-
Thorough Work-up: Perform multiple extractions and washes to ensure the complete removal of impurities.
-
Alternative Purification Techniques: For challenging separations, consider techniques like preparative gas chromatography or the use of a wiped-film evaporator for distillation under high vacuum.
Data Presentation
The following tables provide a summary of quantitative data to aid in the decision-making process during the scale-up of this compound production.
Table 1: Comparison of Common Deoxyfluorinating Agents
| Fluorinating Agent | Typical Yield (%) | Reaction Conditions | Safety Considerations |
| DAST | 60-80 | -78°C to room temperature | Thermally unstable, can decompose explosively above 90°C.[6] Reacts violently with water. |
| Deoxo-Fluor | 70-90 | 0°C to room temperature | More thermally stable than DAST, with a slower decomposition rate.[3][6] |
| PyFluor | 80-95 | Room temperature | Thermally stable and less prone to elimination side reactions.[5] |
Table 2: Hypothetical Impact of Reaction Scale on Yield and Impurity Profile
| Scale | Starting Material (Ethyl 2-hydroxyisobutyrate) | Yield of this compound (%) | Ethyl Methacrylate Impurity (%) | Unreacted Starting Material (%) |
| Lab Scale | 10 g | 85 | 2 | 5 |
| Pilot Scale | 1 kg | 70 | 8 | 10 |
| Production Scale | 100 kg | 65 | 12 | 15 |
Experimental Protocols
Below are detailed protocols for the synthesis of this compound using two different fluorinating agents. These protocols are intended as a starting point and may require optimization based on specific equipment and conditions.
Protocol 1: Synthesis of this compound using Deoxo-Fluor (Lab Scale)
Materials:
-
Ethyl 2-hydroxyisobutyrate (100 g, 0.757 mol)
-
Deoxo-Fluor (200 g, 0.904 mol, 1.2 eq)
-
Dichloromethane (DCM), anhydrous (1 L)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Add ethyl 2-hydroxyisobutyrate and anhydrous DCM to the flask.
-
Cool the solution to 0°C in an ice bath.
-
Add Deoxo-Fluor dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of this compound using PyFluor (Safer Alternative)
Materials:
-
Ethyl 2-hydroxyisobutyrate (100 g, 0.757 mol)
-
PyFluor (140 g, 0.833 mol, 1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (230 g, 1.51 mol, 2.0 eq)
-
Toluene, anhydrous (1 L)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Add ethyl 2-hydroxyisobutyrate, PyFluor, and anhydrous toluene to the flask.
-
Add DBU dropwise from the dropping funnel at room temperature over a period of 1 hour.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general experimental workflow for the production of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: General experimental workflow for this compound production.
References
- 1. ripublication.com [ripublication.com]
- 2. Ethyl methacrylate - Wikipedia [en.wikipedia.org]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 6. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of Ethyl 2-fluoroisobutyrate for Pharmaceutical Applications: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical excipients is a critical determinant of final drug product safety and efficacy. Ethyl 2-fluoroisobutyrate, a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound purity, offering insights into experimental protocols and data presentation to support robust quality control in pharmaceutical development.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for purity validation depends on several factors, including the volatility of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. For this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant techniques.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile and semi-volatile impurities.[1][2] High sensitivity, especially with a Flame Ionization Detector (FID).[3] Well-suited for identifying residual solvents and volatile organic impurities.[4] | Requires the analyte to be thermally stable and volatile.[1][2] High temperatures can potentially degrade sensitive impurities.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of non-volatile and thermally labile compounds.[1][3] Can be coupled with various detectors (UV, MS) for enhanced specificity.[1] Suitable for identifying non-volatile impurities and degradation products.[5] | May have lower resolution for highly volatile impurities compared to GC.[1] Mobile phase selection can be more complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with an external magnetic field. | Provides unambiguous structural confirmation of the main component and impurities. Can be used for quantitative analysis (qNMR) without the need for identical reference standards for each impurity. | Lower sensitivity compared to chromatographic techniques for trace impurity detection. Requires more complex instrumentation and expertise for quantitative analysis. |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Based on a common synthesis route for this compound, which involves the reaction of ethyl 2-hydroxyisobutyrate with a fluorinating agent, potential impurities may include:
-
Unreacted Starting Material: Ethyl 2-hydroxyisobutyrate.[6]
-
By-products of Elimination: Ethyl methacrylate, formed through the elimination of HF.[6]
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as dichloromethane or ethyl acetate.[7]
-
Related Esters: Other ethyl esters that may be present as impurities in the starting materials or formed through side reactions.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
This method is ideal for the simultaneous quantification of this compound and the identification and quantification of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer (MS) detector.
-
Autosampler.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex to ensure complete dissolution.
-
Transfer an aliquot to a GC vial for analysis.
Data Analysis:
-
The purity of this compound is determined by area normalization.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and quantified based on their relative peak areas.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is suitable for the detection and quantification of non-volatile impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Autosampler.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-27 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of the initial mobile phase composition (70:30 water:acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
Purity is determined by area normalization.
-
Impurities are quantified based on their peak areas relative to the main peak.
Data Presentation
Quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison.
Table 1: Comparison of GC-MS and HPLC for Purity Assay of this compound
| Parameter | GC-MS | HPLC |
| Purity (%) | 99.8 | 99.7 |
| Relative Standard Deviation (RSD, n=6) | 0.05% | 0.08% |
| Limit of Detection (LOD) | ~0.005% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.015% | ~0.03% |
Table 2: Quantification of Potential Impurities in a Sample Batch
| Impurity | GC-MS (% Area) | HPLC (% Area) |
| Ethyl 2-hydroxyisobutyrate | 0.12 | 0.15 |
| Ethyl methacrylate | 0.05 | Not Detected |
| Unknown Impurity 1 (RT 8.5 min) | 0.03 | - |
| Unknown Impurity 2 (RT 12.1 min) | - | 0.08 |
Mandatory Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for the validation of this compound purity.
Logical Relationship of Purity Validation Components
Caption: Key components of analytical method validation for purity assessment.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. foodsafety.institute [foodsafety.institute]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. iajps.com [iajps.com]
- 6. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Reactivity: Ethyl 2-fluoroisobutyrate vs. Ethyl 2-chloroisobutyrate in Radical Chemistry
For Immediate Publication
To: Researchers, Scientists, and Drug Development Professionals From: Advanced Synthesis Research Group Subject: Comparative Reactivity Guide: Ethyl 2-fluoroisobutyrate and Ethyl 2-chloroisobutyrate
Introduction
The selection of an appropriate initiator is a critical parameter in the design of controlled radical polymerization reactions, profoundly influencing polymerization kinetics, and the final properties of the synthesized macromolecules. Among the various classes of initiators, α-haloesters are frequently employed, particularly in Atom Transfer Radical Polymerization (ATRP). This guide provides an objective, data-driven comparison of the reactivity of two such initiators: this compound and Ethyl 2-chloroisobutyrate. The choice of the halogen atom (fluorine vs. chlorine) dramatically alters the carbon-halogen bond properties, leading to significant differences in initiation efficiency and overall reactivity. This document aims to provide researchers with the necessary data and experimental context to make informed decisions for their synthetic strategies.
Comparative Reactivity Analysis
The primary determinant of an ATRP initiator's efficacy is the rate at which the carbon-halogen bond undergoes homolytic cleavage to generate a radical. This process is governed by the bond dissociation energy (BDE) of the C-X bond and is quantified by the activation rate constant (k_act). A higher k_act value corresponds to a more reactive initiator, leading to faster initiation and polymerization.
The general trend for the reactivity of alkyl halide initiators in ATRP is I > Br > Cl >> F.[1][2] This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the radical is formed. The carbon-fluorine bond is the strongest single bond in organic chemistry, making alkyl fluorides, including this compound, exceptionally poor initiators for standard ATRP due to a very high activation energy barrier.[3][4] Conversely, the carbon-chlorine bond is significantly weaker, allowing Ethyl 2-chloroisobutyrate to function as a viable, albeit slower, initiator compared to its bromine- and iodine-containing counterparts.[1]
Data Presentation: Physicochemical and Kinetic Properties
| Property | This compound | Ethyl 2-chloroisobutyrate | Justification |
| Molar Mass | 134.15 g/mol | 150.60 g/mol | Calculated from atomic weights. |
| C-X Bond Dissociation Energy (BDE) | ~115 kcal/mol (for CH₃-F)[4] | ~84 kcal/mol (for CH₃-Cl)[4] | The C-F bond is significantly stronger than the C-Cl bond due to better orbital overlap and high polarity.[3][5][6] |
| Activation Rate Constant (k_act) in ATRP | Extremely low; not typically reported for standard ATRP. | Significantly lower than bromo- and iodo-analogs; polymerization is often slow.[1][2] | The high BDE of the C-F bond prevents efficient homolytic cleavage under typical ATRP conditions. |
| Suitability as an ATRP Initiator | Generally unsuitable for conventional ATRP. | Suitable, particularly when slower, controlled initiation is desired. | The moderate reactivity of the C-Cl bond allows for controlled radical generation. |
Experimental Protocols
The following is a representative protocol for the Atom Transfer Radical Polymerization of Methyl Methacrylate (MMA) using Ethyl 2-chloroisobutyrate as the initiator. This protocol is adapted from established procedures for similar ATRP reactions.[7]
ATRP of Methyl Methacrylate (MMA) with Ethyl 2-chloroisobutyrate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-chloroisobutyrate (EClBriB)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuCl (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by performing three cycles of vacuum and backfilling with nitrogen.
-
In a separate, sealed flask, prepare a solution of MMA (e.g., 5 mL, 46.7 mmol), anisole (e.g., 5 mL), and PMDETA (e.g., 0.1 mmol).
-
Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
-
Using a nitrogen-purged syringe, transfer the deoxygenated MMA/PMDETA/anisole solution to the Schlenk flask containing the CuCl.
-
Stir the mixture at room temperature until a homogeneous green/blue solution forms.
-
Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 90 °C).
-
Once the temperature has equilibrated, add the initiator, Ethyl 2-chloroisobutyrate (e.g., 0.05 mmol), via a syringe.
-
Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and polymer molecular weight and polydispersity (by SEC/GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn deep green/blue, indicating oxidation of the copper catalyst.
-
The polymer can be purified by diluting the mixture with a suitable solvent (e.g., THF) and precipitating into a non-solvent (e.g., cold methanol or hexane).
Mandatory Visualizations
Diagrams of Mechanisms and Workflows
Caption: The core activation-deactivation equilibrium in ATRP.
Caption: A typical experimental workflow for an ATRP reaction.
Caption: Relationship between bond energy and initiator reactivity.
References
- 1. Effects of Initiator Structure on Activation Rate Constants in ATRP | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to Fluorination Strategies: Ethyl 2-fluoroisobutyrate as a Building Block vs. Direct Fluorination with Modern Reagents
For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a pivotal strategy for optimizing the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison between two primary approaches for introducing the α-fluoro-isobutyrate moiety: the use of fluorinated building blocks like Ethyl 2-fluoroisobutyrate, and late-stage direct fluorination using contemporary reagents such as Selectfluor®, DAST, and Deoxo-Fluor®.
The choice of fluorination strategy is a critical decision in the synthetic design of novel therapeutics. The "building block" approach involves the incorporation of a pre-fluorinated scaffold, while "late-stage fluorination" introduces fluorine at a later step in the synthetic sequence. This guide presents a data-driven comparison of these methods, complete with experimental protocols and visualizations to aid in selecting the most appropriate strategy for your research.
Performance Comparison: Building Block vs. Late-Stage Fluorination
A key consideration when choosing a fluorination strategy is the overall efficiency and yield of the synthetic route. Below is a comparison of the two approaches for the synthesis of a model compound, an α-fluorinated arylpropanoic acid derivative, a common structural motif in medicinal chemistry.
Table 1: Quantitative Comparison of Synthetic Strategies for an α-Fluorinated Arylpropanoic Acid Derivative
| Feature | Building Block Approach (Suzuki-Miyaura Coupling) | Late-Stage Fluorination (Electrophilic Fluorination) |
| Key Reagent | Ethyl 2-fluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate | Ethyl 2-(p-tolyl)propanoate |
| Fluorinating Agent | N/A (Fluorine is pre-installed) | Selectfluor® |
| Reaction Steps | 1 | 1 |
| Typical Yield | ~85%[1][2][3] | ~75%[4][5] |
| Reaction Conditions | Pd-catalyzed cross-coupling, requires inert atmosphere | Mild, open-flask conditions often possible |
| Substrate Scope | Dependent on the availability of the fluorinated building block | Broad, but can be sensitive to functional groups on the substrate |
| Advantages | High convergency, regioselectivity is pre-determined | Flexibility for late-stage diversification, rapid SAR studies |
| Disadvantages | Synthesis of the building block may be required | Potential for side reactions (e.g., over-fluorination), regioselectivity can be a challenge |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for a thorough evaluation of each approach.
Experimental Protocol 1: Building Block Approach via Suzuki-Miyaura Coupling
Synthesis of Ethyl 2-fluoro-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate
Materials:
-
Ethyl 2-fluoro-2-(4-bromophenyl)propanoate (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a dried round-bottom flask, add Ethyl 2-fluoro-2-(4-bromophenyl)propanoate, (4-methoxyphenyl)boronic acid, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Experimental Protocol 2: Late-Stage Fluorination using Selectfluor®
Synthesis of Ethyl 2-fluoro-2-(4-methoxyphenyl)propanoate
Materials:
-
Ethyl 2-(4-methoxyphenyl)propanoate (1.0 equiv)
-
Selectfluor® (1.2 equiv)
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-(4-methoxyphenyl)propanoate in acetonitrile.
-
Add Selectfluor® to the solution in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-fluorinated product.[6][7]
Visualization of Synthetic Strategies and Biological Pathways
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Decision tree for selecting a fluorination strategy in drug discovery.[8]
Caption: The p53-MDM2 signaling pathway and its inhibition by a small molecule.[9][10][11][12][13][14]
Comparison of Other Fluorinating Agents
Besides Selectfluor®, DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) are widely used nucleophilic fluorinating agents, particularly for the conversion of alcohols and carbonyls to their fluorinated counterparts.
Table 2: Comparison of Nucleophilic Deoxyfluorinating Agents
| Reagent | Structure | Typical Applications | Advantages | Disadvantages |
| DAST | Et₂NSF₃ | Deoxyfluorination of alcohols and aldehydes/ketones | Well-established, commercially available | Thermally unstable, can lead to side reactions (e.g., elimination)[5] |
| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | Deoxyfluorination of alcohols and aldehydes/ketones | More thermally stable than DAST, often gives higher yields and cleaner reactions[15][16][17][18][19][20] | More expensive than DAST |
Conclusion
The choice between a building block approach using reagents like this compound and a late-stage direct fluorination strategy depends on several factors, including the complexity of the target molecule, the availability of starting materials, and the desired stage for fluorine introduction.
-
The building block approach is often preferred for its predictability and high yields when the required fluorinated intermediate is readily accessible. It ensures regiochemical control from the outset.
-
Late-stage fluorination with reagents like Selectfluor® offers unparalleled flexibility for rapid analogue synthesis and structure-activity relationship (SAR) studies, which is invaluable in drug discovery. However, it may require more extensive optimization to control selectivity and compatibility with existing functional groups.
-
For deoxyfluorination reactions, Deoxo-Fluor® generally presents a safer and more efficient alternative to DAST , albeit at a higher cost.
Ultimately, a thorough evaluation of the synthetic route and the specific goals of the research program will guide the selection of the most effective fluorination strategy. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 11. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 16. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 17. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 19. mdpi.com [mdpi.com]
- 20. graphviz.org [graphviz.org]
Comparative Analysis of Biologically Active Compounds Derived from Ethyl 2-fluoroisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-fluoroisobutyrate serves as a versatile starting material in the synthesis of novel compounds with a range of biological activities. This guide provides a comparative analysis of select derivatives, detailing their reported biological effects, supported by quantitative data and experimental methodologies. The information presented aims to facilitate further research and development in medicinal chemistry.
Anti-inflammatory and Analgesic Derivatives
A notable derivative synthesized from precursors related to this compound is the monoclinic polymorphic form of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate . This compound has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.
Quantitative Biological Activity Data
The anti-inflammatory and analgesic effects of the monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate were compared with its orthorhombic form and the non-steroidal anti-inflammatory drugs (NSAIDs) Piroxicam and Meloxicam.
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% inhibition of paw edema) | Analgesic Activity (% protection) |
| Monoclinic Form | 20 | Potent (Exceeded Piroxicam and Meloxicam) | Powerful (Exceeded Piroxicam and Meloxicam) |
| Orthorhombic Form | 20 | Weak | Moderate |
| Piroxicam | 20 | Standard | Standard |
| Meloxicam | 20 | Standard | Standard |
Table 1: Comparison of the anti-inflammatory and analgesic activities of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate polymorphic forms and standard NSAIDs.[1]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity) .[1]
-
Male Wistar rats (180-220 g) were randomly divided into control and treatment groups.
-
The test compounds (monoclinic and orthorhombic forms) and standard drugs (Piroxicam and Meloxicam) were administered orally at a dose of 20 mg/kg. The control group received the vehicle.
-
One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema was calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
-
Male Swiss albino mice (20-25 g) were used.
-
The test compounds and standard drugs were administered intraperitoneally 30 minutes before the injection of acetic acid.
-
A 0.6% solution of acetic acid was injected intraperitoneally (10 mL/kg body weight).
-
The number of writhes (a specific stretching posture) was counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of protection against writhing was calculated for each group compared to the control group.
Logical Relationship of Synthesis and Polymorphism
The synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate from its sodium salt via alkylation with iodoethane can lead to the formation of two different polymorphic forms depending on the crystallization method. This difference in crystalline structure results in markedly different biological activities.
Caption: Synthetic pathway leading to different polymorphic forms with distinct biological activities.
Antiproliferative Prodrugs
A series of novel haloethyl and piperidyl phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) have been synthesized and evaluated for their growth inhibitory activity. While the direct use of this compound as a starting material is not explicitly stated, the synthesis of fluorinated pyrimidine nucleosides often involves precursors derived from similar small fluorinated building blocks. These prodrugs exhibit potent inhibition of L1210 mouse leukemia cell proliferation.[2]
Quantitative Biological Activity Data
All synthesized phosphoramidate prodrugs demonstrated potent inhibition of L1210 cell proliferation with IC₅₀ values in the nanomolar range.[2] The growth inhibition was reversible by the addition of 5 µM thymidine, suggesting that the mechanism of action involves the intracellular release of FdUMP.[2]
| Compound Class | Cell Line | IC₅₀ (nM) |
| Haloethyl Phosphoramidates | L1210 | Nanomolar range |
| Piperidyl Phosphoramidates | L1210 | Nanomolar range |
Table 2: Growth inhibitory activity of FdUMP phosphoramidate prodrugs against L1210 mouse leukemia cells.[2]
Experimental Protocols
Cell Growth Inhibition Assay .[2]
-
L1210 mouse leukemia cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
Cells were exposed to various concentrations of the test compounds for 48 hours.
-
Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ values were calculated from the dose-response curves.
Proposed Mechanism of Action: Intracellular Release of FdUMP
The phosphoramidate prodrugs are designed to be stable extracellularly and undergo intracellular conversion to the active drug, FdUMP. FdUMP is a known inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.
Caption: Proposed intracellular activation and mechanism of action of FdUMP phosphoramidate prodrugs.
References
A Comparative Spectroscopic Analysis: Fluorinated vs. Non-Fluorinated Isobutyrates
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of fluorination on molecular properties is crucial. This guide provides a detailed spectroscopic comparison of ethyl isobutyrate and its fluorinated counterpart, ethyl 2-fluoro-2-methylpropanoate, supported by experimental and predicted data. By examining the differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, we can elucidate the structural and electronic effects of substituting a hydrogen atom with fluorine.
The introduction of fluorine, the most electronegative element, into an organic molecule induces profound changes in its electronic environment. These alterations are directly observable through various spectroscopic techniques, providing a powerful tool for confirming successful fluorination and understanding the resulting molecular changes. This guide will focus on the comparative analysis of ethyl isobutyrate and ethyl 2-fluoro-2-methylpropanoate.
Spectroscopic Data Comparison
The following sections summarize the key differences observed in the NMR, IR, and Mass Spectra of the two compounds. All quantitative data is presented in structured tables for ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The substitution of a proton with a fluorine atom at the α-carbon of the isobutyrate moiety results in significant and predictable changes in the ¹H, ¹³C, and the appearance of a ¹⁹F spectrum.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the high electronegativity of fluorine causes a downfield shift for nearby protons. Furthermore, the fluorine nucleus (¹⁹F) has a spin of ½ and thus couples with neighboring protons, leading to characteristic splitting patterns.
| Assignment | Ethyl Isobutyrate (¹H NMR) | Ethyl 2-fluoro-2-methylpropanoate (¹H NMR - Predicted) | Key Differences |
| -CH₂- (Ethyl) | ~4.1 ppm (q, J ≈ 7.1 Hz) | ~4.3 ppm (q, J ≈ 7.1 Hz) | Downfield shift due to proximity to the electron-withdrawing C-F group. |
| -CH₃ (Ethyl) | ~1.2 ppm (t, J ≈ 7.1 Hz) | ~1.3 ppm (t, J ≈ 7.1 Hz) | Minor downfield shift. |
| -CH- (Isobutyryl) | ~2.5 ppm (sept, J ≈ 7.0 Hz) | N/A | Signal is absent and replaced by the methyl signal coupled to fluorine. |
| -CH₃ (Isobutyryl) | ~1.1 ppm (d, J ≈ 7.0 Hz) | ~1.6 ppm (d, J ≈ 20 Hz) | Significant downfield shift and change in splitting from a doublet to a doublet due to strong two-bond H-F coupling. |
¹³C NMR Spectroscopy
The effect of fluorination is even more pronounced in ¹³C NMR spectroscopy. The carbon directly bonded to fluorine experiences a significant downfield shift and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF).
| Assignment | Ethyl Isobutyrate (¹³C NMR) [1] | Ethyl 2-fluoro-2-methylpropanoate (¹³C NMR - Predicted) | Key Differences |
| C=O | ~177 ppm | ~172 ppm | Upfield shift due to the inductive effect of fluorine. |
| -O-CH₂- | ~60 ppm | ~63 ppm | Downfield shift. |
| -CH₂-CH₃ | ~14 ppm | ~14 ppm | Minimal change. |
| -CH- | ~34 ppm | N/A | Signal is absent. |
| -C(F)- | N/A | ~95 ppm (d, ¹JCF ≈ 180 Hz) | Appearance of a new signal at a significant downfield shift, split into a doublet by the fluorine atom with a large coupling constant. |
| -CH₃ (Isobutyryl) | ~19 ppm | ~22 ppm (d, ²JCF ≈ 22 Hz) | Downfield shift and splitting into a doublet due to two-bond C-F coupling. |
¹⁹F NMR Spectroscopy
A key confirmation of successful fluorination is the presence of a signal in the ¹⁹F NMR spectrum. For ethyl 2-fluoro-2-methylpropanoate, a characteristic signal would be observed, coupled to the adjacent methyl protons.
| Assignment | Ethyl 2-fluoro-2-methylpropanoate (¹⁹F NMR - Predicted) |
| -C(F)- | A septet (or multiplet) due to coupling with the six equivalent methyl protons. The chemical shift is expected in the typical range for tertiary alkyl fluorides. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The primary difference in the IR spectra of ethyl isobutyrate and its fluorinated analog is the appearance of a strong absorption band corresponding to the C-F bond stretch. The electronegativity of fluorine can also slightly shift the frequency of the carbonyl (C=O) stretch.
| Vibrational Mode | Ethyl Isobutyrate (cm⁻¹) [2] | Ethyl 2-fluoro-2-methylpropanoate (cm⁻¹ - Predicted) | Key Differences |
| C-H stretch (alkane) | 2850-3000 | 2850-3000 | Minimal change expected. |
| C=O stretch (ester) | ~1735 | ~1750 | Expected shift to a higher wavenumber (blue shift) due to the electron-withdrawing effect of fluorine, which strengthens the C=O bond. |
| C-O stretch | 1100-1300 | 1100-1300 | Region may be complex. |
| C-F stretch | N/A | 1000-1400 | Appearance of a new, strong absorption band characteristic of the C-F bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak will differ by 18.00 Da (the difference between F and H). The fragmentation patterns will also be altered due to the presence of the strong C-F bond.
| Ion | Ethyl Isobutyrate (m/z) [3] | Ethyl 2-fluoro-2-methylpropanoate (m/z - Predicted) | Key Differences |
| Molecular Ion [M]⁺ | 116 | 134 | Increased molecular weight due to fluorine substitution. |
| [M - OCH₂CH₃]⁺ | 71 | 89 | Fragment corresponding to the loss of the ethoxy group. |
| [C(CH₃)₂H]⁺ | 43 (base peak) | N/A | The isopropyl cation is a very stable and prominent fragment for ethyl isobutyrate. |
| [C(CH₃)₂F]⁺ | N/A | 61 | A likely fragment for the fluorinated compound. |
| McLafferty Rearrangement | 88 (if present) | 106 | A potential rearrangement fragment. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid-phase organic compounds like isobutyrate esters.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified ester in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary.
-
¹⁹F NMR Acquisition: If applicable, acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A proton-coupled spectrum is often informative to observe H-F coupling.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid ester directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.
Visualizing the Workflow and Structural Impact
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural differences that give rise to the observed spectroscopic changes.
Caption: General workflow for spectroscopic analysis of isobutyrate samples.
Caption: Impact of fluorination on key spectroscopic features.
References
A Comparative Analysis of Ethyl 2-fluoroisobutyrate and Ethyl 2-bromoisobutyrate as Polymerization Initiators
In the realm of controlled radical polymerization, the choice of initiator is paramount to achieving well-defined polymers with predictable molecular weights and narrow dispersities. Among the various techniques, Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile method. This guide provides a detailed comparison of two potential initiators: the widely-used Ethyl 2-bromoisobutyrate (EBiB) and the less common Ethyl 2-fluoroisobutyrate (EFiB). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of initiator selection in ATRP.
Executive Summary
Ethyl 2-bromoisobutyrate is a highly efficient and versatile initiator for the ATRP of a wide range of monomers, including styrenes, acrylates, and methacrylates.[1] Its performance is well-documented, consistently yielding polymers with controlled molecular weights and low polydispersity. In stark contrast, this compound is generally not used as an ATRP initiator. The fundamental reason lies in the exceptional strength of the carbon-fluorine bond, which resists the homolytic cleavage necessary for the initiation step of ATRP under typical reaction conditions. While there are isolated instances of activating C-F bonds for ATRP, these often require highly specialized and reactive systems and do not exhibit the controlled behavior characteristic of common ATRP initiators.
Performance Comparison: A Tale of Two Halides
The efficacy of an ATRP initiator is primarily determined by the lability of the carbon-halogen bond. The established trend for the reactivity of alkyl halide initiators in ATRP follows the order of bond dissociation energy: I > Br > Cl.[2][3] The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making EFiB a very poor initiator for ATRP.
| Performance Metric | Ethyl 2-bromoisobutyrate (EBiB) | This compound (EFiB) |
| Initiation Efficiency | High and quantitative for a variety of monomers.[1] | Not reported in literature; expected to be extremely low to negligible under standard ATRP conditions. |
| Polymerization Control | Excellent control over molecular weight and low polydispersity (typically < 1.5).[1] | Not reported; expected to be very poor to non-existent. |
| Rate of Polymerization | Moderate to fast, depending on the monomer and reaction conditions. | Not reported; expected to be extremely slow or no polymerization. |
| Monomer Scope | Broad, including styrenes, acrylates, methacrylates.[1] | Not applicable due to lack of initiation. |
| Reaction Conditions | Typically requires temperatures between 25°C and 110°C. | Not applicable. |
Experimental Protocols
Standard ATRP Protocol using Ethyl 2-bromoisobutyrate (EBiB)
This protocol describes a typical ATRP of a generic monomer (e.g., methyl methacrylate) in solution.
Materials:
-
Monomer (e.g., Methyl Methacrylate, MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anisole (or other suitable solvent)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part).
-
The flask is sealed with a rubber septum, and the atmosphere is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate flask, prepare a solution of the monomer (e.g., 100 parts), PMDETA (1 part), and anisole. Deoxygenate this solution by bubbling with the inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, add the monomer/ligand/solvent solution to the Schlenk flask containing the CuBr.
-
Finally, add the initiator, EBiB (1 part), to the reaction mixture via a deoxygenated syringe.
-
The flask is then placed in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90°C).
-
Samples can be withdrawn periodically via a deoxygenated syringe to monitor monomer conversion (by GC or NMR) and polymer molecular weight and dispersity (by GPC).
-
The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst. The polymer is then purified by precipitation in a non-solvent (e.g., methanol) and dried.
Attempted ATRP Protocol using this compound (EFiB)
A direct comparative experiment using EFiB under the same conditions as EBiB would be the standard approach. However, based on fundamental chemical principles and the lack of literature precedent, it is anticipated that no significant polymerization would occur.
Mechanistic Insights: The Critical Role of the Halogen
The initiation step in ATRP involves the reversible homolytic cleavage of the carbon-halogen bond of the initiator by a transition metal complex in its lower oxidation state (e.g., Cu(I)). This generates a radical that can then propagate by adding to a monomer. The strength of the C-X bond is therefore the critical factor governing the rate of initiation.
The significantly higher bond dissociation energy of the C-F bond compared to the C-Br bond makes the activation of EFiB thermodynamically and kinetically unfavorable under standard ATRP conditions.
References
Stability Showdown: α-Fluoro vs. α-Bromo Esters in Drug Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the strategic incorporation of halogenated functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Among these, α-halo esters are pivotal intermediates and functional motifs. The choice between an α-fluoro and an α-bromo ester can have significant consequences for a compound's stability, reactivity, and overall viability as a drug candidate. This guide provides an objective comparison of the stability of α-fluoro and α-bromo esters, supported by available experimental data and theoretical principles, to inform rational drug design.
At a Glance: Key Stability Differences
The inherent stability of α-halo esters is predominantly dictated by the nature of the carbon-halogen bond. The carbon-fluorine (C-F) bond is significantly stronger and more polarized than the carbon-bromine (C-Br) bond, leading to notable differences in their susceptibility to degradation under various conditions.
| Stability Parameter | α-Fluoro Esters | α-Bromo Esters | Rationale |
| Chemical Stability | Generally Higher | Generally Lower | Stronger C-F bond (higher bond dissociation energy) compared to the C-Br bond. |
| Hydrolytic Stability | More stable, particularly under neutral and acidic conditions. | Less stable, more susceptible to nucleophilic attack and hydrolysis. | The high electronegativity of fluorine has a strong inductive effect, but the C-F bond's strength is a dominant factor. The larger bromine atom is a better leaving group. |
| Thermal Stability | Higher | Lower | The stronger C-F bond requires more energy to break. |
| Enzymatic Stability | Generally more resistant to non-specific esterases. | More readily hydrolyzed by esterases. | Steric hindrance and electronic effects of the halogen influence enzyme-substrate interactions. |
Deeper Dive: Understanding the Stability Landscape
The decision to employ an α-fluoro or α-bromo ester in a drug candidate requires a nuanced understanding of their behavior in different environments.
Chemical Stability: The Decisive Role of the Carbon-Halogen Bond
The enhanced stability of α-fluoro esters is fundamentally rooted in the exceptional strength of the C-F bond. The bond dissociation energy (BDE) for a typical C-F bond is approximately 115 kcal/mol, whereas the BDE for a C-Br bond is around 72.1 kcal/mol. This substantial difference in bond strength renders α-fluoro esters less prone to nucleophilic substitution and elimination reactions compared to their α-bromo counterparts.
A computational study on the neutral hydrolysis of ethyl haloacetates suggests that halogenation, in general, increases the rate of hydrolysis compared to ethyl acetate. The study also indicates that the gauche conformer of ethyl fluoroacetate has a lower activation energy for hydrolysis than the trans conformer, highlighting the role of stereoelectronic effects. While direct comparative experimental kinetic data for the hydrolysis of ethyl fluoroacetate and ethyl bromoacetate under identical conditions is scarce in the literature, the general trend observed in the solvolysis of haloalkanes (fluoro < chloro < bromo < iodo) provides a strong indication of the relative stability of the corresponding esters.
Factors influencing the stability of α-halo esters.
Enzymatic Stability: A Critical Factor in Biological Systems
In a biological context, the stability of α-halo esters is largely determined by their susceptibility to enzymatic hydrolysis, primarily by carboxylesterases. While specific comparative data is limited, general principles of enzyme-substrate interactions suggest that α-bromo esters are likely to be more readily hydrolyzed than their α-fluoro analogs. The larger size of the bromine atom compared to fluorine can influence binding within the enzyme's active site. Porcine liver esterase (PLE), a commonly used model enzyme, is known to hydrolyze a wide range of esters and could be employed for a direct comparison.
Experimental Protocols for Stability Assessment
To facilitate a direct and quantitative comparison, the following experimental protocols are recommended.
Hydrolytic Stability Assay (pH Profile)
Objective: To determine the rate of hydrolysis of α-fluoro and α-bromo esters at different pH values.
Materials:
-
α-fluoro and α-bromo ester of interest
-
Buffer solutions (pH 2, 4, 7.4, 9)
-
Acetonitrile or other suitable co-solvent
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Constant temperature incubator/water bath
Procedure:
-
Prepare stock solutions of the test compounds in acetonitrile.
-
In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~10-50 µM.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).
-
Analyze the samples by HPLC to determine the concentration of the remaining parent ester.
-
Plot the natural logarithm of the ester concentration versus time to determine the pseudo-first-order rate constant (k) for hydrolysis at each pH.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Thermal Stability Assay
Objective: To assess the thermal degradation of α-fluoro and α-bromo esters.
Materials:
-
α-fluoro and α-bromo ester of interest
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
TGA Analysis:
-
Place a small, accurately weighed sample of the ester into the TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).
-
Record the weight loss as a function of temperature to determine the onset of decomposition.
-
-
DSC Analysis:
-
Place a small, accurately weighed sample into a DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) to identify any endothermic or exothermic events corresponding to melting or decomposition.
-
Enzymatic Stability Assay (e.g., using Porcine Liver Esterase)
Objective: To compare the rate of enzymatic hydrolysis of α-fluoro and α-bromo esters.
Materials:
-
α-fluoro and α-bromo ester of interest
-
Porcine Liver Esterase (PLE)
-
Phosphate buffer (e.g., pH 7.4)
-
Acetonitrile
-
HPLC system
Procedure:
-
Prepare a stock solution of the test compounds in acetonitrile.
-
Prepare a working solution of PLE in the phosphate buffer.
-
Initiate the reaction by adding a small aliquot of the test compound stock solution to the PLE solution in a constant temperature incubator (e.g., 37°C). The final organic solvent concentration should be kept low (<1%) to avoid denaturing the enzyme.
-
At various time points, take aliquots of the reaction mixture and quench the enzymatic activity by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the remaining parent ester.
-
Determine the rate of hydrolysis and the half-life of the compounds in the presence of the enzyme.
Conclusion
The choice between an α-fluoro and an α-bromo ester is a critical decision in drug design and development. α-Fluoro esters generally offer superior chemical and thermal stability due to the inherent strength of the C-F bond. This enhanced stability can be advantageous in minimizing off-target reactions and improving shelf-life. Conversely, the greater lability of α-bromo esters might be exploited in the design of prodrugs that require cleavage to release the active pharmacological agent. The provided experimental protocols offer a framework for generating direct comparative data to guide the selection of the appropriate α-halo ester for a given therapeutic application.
A Comparative Guide to the Synthesis of Ethyl 2-fluoroisobutyrate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a critical aspect of the research and development pipeline. Ethyl 2-fluoroisobutyrate, a valuable building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive cost-benefit analysis of the most common and viable synthesis routes to this important compound. We will objectively compare the performance of each route, supported by experimental data, detailed protocols, and a clear visualization of the chemical pathways.
Executive Summary
This guide evaluates three primary synthetic routes for this compound, starting from two key precursors: Ethyl 2-hydroxyisobutyrate and Ethyl 2-bromoisobutyrate. The analysis considers reaction yield, cost of reagents, reaction conditions, and safety and environmental implications.
| Synthesis Route | Starting Material | Fluorinating Agent | Yield (%) | Relative Cost | Safety/Environmental Concerns |
| Route 1 | Ethyl 2-hydroxyisobutyrate | Hydrogen Fluoride (HF) | High (Patented as high yield) | Low to Moderate | High (Acutely toxic, corrosive) |
| Route 2 | Ethyl 2-bromoisobutyrate | Potassium Fluoride (KF) | Moderate (45-54% for similar compounds) | Low | Moderate (Irritant) |
| Route 3 | Ethyl 2-hydroxyisobutyrate | Deoxo-Fluor® | High (up to 89%) | High | Moderate (Corrosive, produces HF in situ) |
In-Depth Analysis of Synthesis Routes
Route 1: Fluorination of Ethyl 2-hydroxyisobutyrate with Hydrogen Fluoride
This route is a one-stage process that offers a high yield of the desired product.[1] It is a patented method that is positioned as an economically and ecologically advantageous process for industrial-scale production.
Experimental Protocol:
A stainless steel pressure vessel is pre-cooled and charged with anhydrous hydrogen fluoride (a 20-70 fold molar excess). Ethyl 2-hydroxyisobutyrate is then added to the vessel. The reaction vessel is sealed and heated to a temperature between 30-60°C for 4-7 hours. The reaction proceeds under autogenous pressure. After the reaction is complete, the excess hydrogen fluoride is distilled off. The remaining product is then worked up by pouring it into an ice/water mixture and extracting with a suitable organic solvent (e.g., dichloromethane). The final product is purified by distillation.
Caption: Synthesis of this compound via fluorination with HF.
Cost-Benefit Analysis:
-
Benefits: This method is a high-yield, one-step process, which is advantageous for large-scale production. Hydrogen fluoride is a relatively inexpensive fluorinating agent.
-
Costs and Drawbacks: The primary drawback is the extreme hazard associated with hydrogen fluoride. HF is acutely toxic, highly corrosive, and requires specialized equipment and handling procedures.[2][3][4][5] Exposure can cause severe respiratory damage, skin burns, and systemic toxicity.[2][3][4][6] The use of a pressure vessel also adds to the equipment cost and operational complexity.
Route 2: Nucleophilic Substitution of Ethyl 2-bromoisobutyrate with Potassium Fluoride
Experimental Protocol:
In a flask equipped with a mechanical stirrer, condenser, and under an inert atmosphere, acetamide and ethyl 2-bromoisobutyrate are heated to 80°C until a solution is formed. Anhydrous potassium fluoride and a phase-transfer catalyst (e.g., tetra-n-butylammonium fluoride) are added. The mixture is then heated to 140°C with vigorous stirring for 4-5 hours. After cooling, the reaction mixture is poured into ice water and extracted with dichloromethane. The combined organic layers are dried and the solvent is removed. The crude product is then purified by vacuum distillation.
Caption: Synthesis of this compound via nucleophilic substitution with KF.
Cost-Benefit Analysis:
-
Benefits: Potassium fluoride is a relatively inexpensive, stable, and less hazardous fluorinating agent compared to HF. The procedure uses standard laboratory glassware and techniques.
-
Costs and Drawbacks: The reported yields for similar reactions are in the moderate range (45-54%).[7] The reaction requires a relatively high temperature and a phase-transfer catalyst, which adds to the cost and complexity. The work-up procedure is also multi-step.
Route 3: Fluorination of Ethyl 2-hydroxyisobutyrate with Deoxo-Fluor®
This modern fluorination method utilizes (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®), a thermally stable and less hazardous alternative to DAST ((diethylamino)sulfur trifluoride). It is known for its high efficiency in converting alcohols to alkyl fluorides.
Experimental Protocol:
To a solution of Ethyl 2-hydroxyisobutyrate in an anhydrous solvent (e.g., dichloromethane) in a plastic or Teflon vessel at ambient temperature, Deoxo-Fluor® is added dropwise under an inert atmosphere. The reaction is stirred for approximately 8 hours. The reaction mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried, and the solvent is evaporated. The product is then purified by distillation.
Caption: Synthesis of this compound using Deoxo-Fluor®.
Cost-Benefit Analysis:
-
Benefits: This route offers a high yield (up to 89%) under mild reaction conditions.[8] Deoxo-Fluor® is considered safer to handle than DAST and does not require a pressure vessel like the HF method.
-
Costs and Drawbacks: Deoxo-Fluor® is a significantly more expensive reagent compared to HF and KF.[9][10][11] The reagent is moisture-sensitive and will release HF upon contact with water, so careful handling is still required.
Synthesis of Starting Materials
A complete cost-benefit analysis must also consider the synthesis of the starting materials.
Ethyl 2-hydroxyisobutyrate: This can be synthesized by the esterification of 2-hydroxyisobutyric acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or an organic sulfonic acid).[12] This is a relatively straightforward and high-yielding reaction (around 71%).
Ethyl 2-bromoisobutyrate: This can be prepared by the bromination of isobutyric acid followed by esterification with ethanol. Another method involves the direct bromination of ethyl isobutyrate. These methods typically involve the use of bromine, which is a hazardous and corrosive substance.
Conclusion and Recommendations
The optimal synthesis route for this compound depends heavily on the specific needs and capabilities of the laboratory or production facility.
-
For large-scale industrial production where cost is a primary driver and specialized safety infrastructure is in place, the fluorination of Ethyl 2-hydroxyisobutyrate with hydrogen fluoride (Route 1) is likely the most economically viable option due to its high yield and the low cost of HF. However, the extreme hazards of HF cannot be overstated and require significant investment in safety protocols and equipment.
-
For laboratory-scale synthesis where safety and ease of handling are prioritized, and moderate yields are acceptable, the nucleophilic substitution of Ethyl 2-bromoisobutyrate with potassium fluoride (Route 2) presents a good balance. The lower cost of KF compared to Deoxo-Fluor® makes it an attractive option for research and development purposes.
-
When high yield and milder reaction conditions are critical, and the budget allows for a more expensive reagent, the use of Deoxo-Fluor® (Route 3) is an excellent choice. Its high efficiency and improved safety profile over other sulfur trifluoride reagents make it a valuable tool, particularly for the synthesis of high-value compounds where maximizing yield is paramount.
Ultimately, the decision should be made after a thorough evaluation of the available resources, safety infrastructure, and the economic constraints of the project. This guide provides the foundational data to aid in making an informed and strategic choice.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium fluoride price,buy Potassium fluoride - chemicalbook [m.chemicalbook.com]
- 6. strem.com [strem.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]
- 9. jrmedichem.com [jrmedichem.com]
- 10. CAS 202289-38-1 | 8132-3-01 | MDL MFCD01321415 | Bis(2-methoxyethyl)aminosulfur trifluoride | SynQuest Laboratories [synquestlabs.com]
- 11. 202289-38-1 Cas No. | Deoxo Fluor, 50% solution in THF | Apollo [store.apolloscientific.co.uk]
- 12. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
A Head-to-Head Comparison of Catalysts for the α-Fluorination of Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and bioavailability. The α-fluorination of esters, in particular, provides access to valuable chiral building blocks for the synthesis of novel pharmaceuticals. This guide presents a head-to-head comparison of prominent catalytic systems for this critical transformation, supported by experimental data to inform catalyst selection. We will delve into both metal-catalyzed and organocatalytic approaches, evaluating their performance based on key metrics such as yield, enantioselectivity, and reaction conditions.
Data Presentation: Performance of Catalysts
The following tables summarize the quantitative data for various catalysts in the α-fluorination of esters. This data has been compiled from multiple sources to provide a comparative overview.
Metal-Catalyzed α-Fluorination of Esters
Transition metal catalysts offer a versatile platform for the α-fluorination of esters, often exhibiting high efficiency and selectivity. Key classes of metal catalysts include those based on palladium, copper, nickel, and titanium.
| Catalyst System | Substrate | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Palladium | |||||||||
| Pd-μ-hydroxo complex | α-keto ester | NFSI | CPME | RT | 12 | 2.5 | 85 | 95 | [1] |
| (dppp)NiCl₂ | p-methoxyphenylacetyl chloride | NFSI | THF | -78 | - | 10 | 83 | 99 | [2] |
| Copper | |||||||||
| Cu(OTf)₂/Bis(oxazoline) | β-ketoester | NFSI | CH₂Cl₂ | RT | 24 | 10 | >95 | >80 | [3] |
| Nickel | |||||||||
| Ni(ClO₄)₂/DBFOX-Ph | β-ketoester | NFSI | EtOH | 0 | 12 | 2.5 | 98 | 99 | [3] |
| Titanium | |||||||||
| Ti/TADDOL | α-alkyl-β-keto ester | Selectfluor® | CH₂Cl₂ | RT | - | 10 | 44-96 | 45-90 | [4] |
Table 1: Comparison of Metal-Based Catalysts for α-Fluorination of Esters. NFSI = N-fluorobisbenzenesulfonimide, CPME = cyclopentyl methyl ether, dppp = 1,3-Bis(diphenylphosphino)propane, THF = Tetrahydrofuran, OTf = trifluoromethanesulfonate, DBFOX-Ph = 4,4',5,5'-Tetrahydro-2,2'-bis[(4S)-4-phenyl-1,3-oxazolyl]-biphenyl, TADDOL = α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol.
Organocatalytic α-Fluorination of Esters
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric α-fluorination. These catalysts often operate under mild conditions and offer excellent enantioselectivity.
| Catalyst System | Substrate | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Isothiourea | |||||||||
| (R)-F-BTM | Pentafluorophenyl ester | NFSI | CH₂Cl₂ | RT | 18 | 10 | 70-80 (NMR) | 99 | [5] |
| Planar chiral isothiourea | Carboxylic acid | NFSI | Toluene | 25 | 24 | 10 | up to 95 | up to 98 | [6] |
| Cinchona Alkaloid | |||||||||
| Benzoylquinidine (BQd) | p-methoxyphenylacetyl chloride | NFSI | THF | -78 | - | 10 | 39 | 97 | [2] |
Table 2: Comparison of Organocatalysts for α-Fluorination of Esters. BTM = Benzotetramisole, NFSI = N-fluorobisbenzenesulfonimide.
Catalytic Mechanisms and Visualizations
Understanding the underlying catalytic cycles is crucial for catalyst selection and reaction optimization. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for key catalytic systems.
Metal-Catalyzed Enolate Fluorination
Metal catalysts, typically Lewis acids, activate the ester substrate, facilitating enolate formation. The chiral ligands associated with the metal center then control the facial selectivity of the subsequent electrophilic fluorination.
Caption: Proposed catalytic cycle for metal-catalyzed α-fluorination of esters.
Organocatalytic Enamine/Enolate Fluorination
Organocatalysts, such as chiral amines or isothioureas, react with the ester or a derivative (e.g., acid chloride) to form a chiral enamine or ammonium enolate intermediate. This intermediate then reacts with an electrophilic fluorine source, with the catalyst controlling the stereochemistry of the fluorination.
Caption: General catalytic cycle for organocatalytic α-fluorination of esters.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for key catalytic systems.
General Procedure for Metal-Catalyzed α-Fluorination of β-Ketoesters
This protocol is a general representation based on procedures for palladium and nickel-catalyzed reactions.[3]
-
Catalyst Preparation: In a nitrogen-flushed glovebox, the chiral ligand (e.g., DBFOX-Ph, 2.75 mol%) and the metal salt (e.g., Ni(ClO₄)₂·6H₂O, 2.5 mol%) are dissolved in the reaction solvent (e.g., ethanol, 1.0 mL) in a flame-dried vial. The solution is stirred at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: To the vial containing the catalyst solution, the β-ketoester substrate (1.0 equiv) is added. The vial is then cooled to the desired reaction temperature (e.g., 0 °C).
-
Fluorination: The electrophilic fluorinating agent (e.g., NFSI, 1.2 equiv) is added in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at the specified temperature for the indicated time (e.g., 12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the α-fluorinated ester.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
General Procedure for Isothiourea-Catalyzed α-Fluorination of Activated Esters
This protocol is based on the work with (R)-F-BTM catalyst.[5]
-
Reaction Setup: To a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), the activated ester substrate (e.g., pentafluorophenyl ester, 1.0 equiv), the chiral isothiourea catalyst (e.g., (R)-F-BTM, 10 mol%), and a base (e.g., Cs₂CO₃, 1.2 equiv) are added.
-
Solvent Addition: Anhydrous solvent (e.g., CH₂Cl₂, 0.1 M) is added, and the mixture is stirred at room temperature.
-
Fluorinating Agent Addition: The electrophilic fluorinating agent (e.g., NFSI, 1.2 equiv) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature for the specified time (e.g., 18 hours), with progress monitored by TLC or NMR spectroscopy.
-
Quenching and Esterification: The reaction is quenched by the addition of an alcohol (e.g., methanol, 5.0 equiv) to convert the activated ester to the corresponding methyl ester and to aid in catalyst turnover.
-
Work-up and Purification: The reaction mixture is filtered through a short pad of silica gel, and the filtrate is concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel to yield the desired α-fluorinated ester.
-
Yield and Enantioselectivity: The yield is determined after purification, and the enantiomeric ratio is determined by chiral HPLC analysis.
Conclusion
The α-fluorination of esters is a rapidly evolving field with a diverse array of catalytic solutions. Metal-based catalysts, particularly those employing palladium and nickel with chiral ligands, offer high yields and excellent enantioselectivities for a range of substrates.[3] Organocatalytic methods, such as those utilizing isothiourea or cinchona alkaloid derivatives, provide a compelling metal-free alternative, often operating under mild conditions with exceptional stereocontrol.[2][5] The choice of catalyst will ultimately depend on the specific substrate, desired scale, and tolerance for metal contaminants. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to navigate these choices and accelerate their research and development efforts in the synthesis of valuable fluorinated molecules.
References
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-heterocyclic carbene catalyzed enantioselective α-fluorination of aliphatic aldehydes and α-chloro aldehydes: synthesis of α-fluoro esters, amides, and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Ethyl 2-fluoroisobutyrate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel compounds is a cornerstone of reliable study outcomes. Ethyl 2-fluoroisobutyrate, a valuable building block in pharmaceutical and materials science, requires robust analytical methods for its characterization and quality control. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound. The performance of these methods is evaluated based on key validation parameters, supported by experimental data from analogous compounds.
Methodology Comparison: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given the likely volatility of this compound, GC-MS is a highly suitable method. It offers excellent separation efficiency and provides mass spectral data for confident identification of the analyte.[2]
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique in pharmaceutical analysis. While this compound lacks a strong chromophore for high-sensitivity UV detection, it can be analyzed at low UV wavelengths.[3] This method is particularly useful when the analyte is in a complex, non-volatile matrix or when derivatization is to be avoided.
The following sections detail the experimental protocols and comparative performance data for hypothetical validated methods for this compound using both GC-MS and HPLC-UV.
Quantitative Performance Data
The validation of an analytical method ensures its suitability for the intended purpose.[4] Key performance characteristics for the quantification of this compound using GC-MS and HPLC-UV are summarized below. The data presented is a composite of typical performance characteristics observed for the analysis of similar small molecule esters.[4][5][6][7]
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD%) | < 2% | < 3% |
| Specificity | High (Mass Spec) | Moderate |
Experimental Protocols
Detailed methodologies for the quantification of this compound by GC-MS and HPLC-UV are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of this compound in a soluble organic matrix.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane to a final concentration within the calibration range.[8][9]
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a more complex matrix.[8]
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
Quantification Ion: To be determined from the mass spectrum of this compound.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample, typically ranging from 0.1 µg/mL to 100 µg/mL.
-
Analyze the standards under the same GC-MS conditions as the samples.
-
Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is suitable for the quantification of this compound in solutions where GC-MS is not preferred.
1. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[3][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 210 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase, typically ranging from 1 µg/mL to 200 µg/mL.
-
Analyze the standards under the same HPLC-UV conditions as the samples.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC-UV analytical methods.
Caption: Workflow for the quantification of this compound by GC-MS.
Caption: Workflow for the quantification of this compound by HPLC-UV.
Conclusion
Both GC-MS and HPLC-UV are viable techniques for the quantification of this compound. GC-MS offers superior sensitivity and specificity, making it the preferred method for trace analysis and unambiguous identification. HPLC-UV provides a simpler, more direct method that is advantageous for routine analysis in less complex matrices. The choice of method should be guided by the specific requirements of the research, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The provided protocols and performance data serve as a valuable starting point for the development and validation of a robust analytical method for this compound.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Separation of 2,4-D-ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative study of the biological effects of fluorinated vs. non-fluorinated analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates represents a powerful tool for optimizing pharmacological properties. This guide provides an objective comparison of the biological effects of fluorinated versus non-fluorinated analogs, supported by experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.
The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and cell permeability. These modifications arise from the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. Understanding these effects is crucial for the rational design of more effective and safer therapeutics.
Data Presentation: Quantitative Comparison of Analogs
The following tables summarize the quantitative impact of fluorination on the biological activity of two distinct classes of enzyme inhibitors.
Table 1: Comparison of Casein Kinase 2 (CSNK2) Inhibitors
| Compound | R Group | CSNK2A1 (pIC50) | CSNK2A2 (pIC50) | Antiviral (MHV) IC50 (µM) | Antiviral (SARS-CoV-2) IC50 (µM) | Mouse Liver Microsome Clint (µL/min/mg) | Human Liver Microsome Clint (µL/min/mg) |
| 1 | H | 8.1 | 7.9 | 0.52 | 0.81 | 187 | 25 |
| 2 | F | 8.1 | 7.9 | 0.47 | 0.76 | 134 | 19 |
Data sourced from a study on pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors.[1][2]
Table 2: Comparison of Poly (ADP-ribose) Polymerase (PARP) Inhibitors
| Compound | Substitution (R) | Predicted pKa | Predicted clogP | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[3]
Mandatory Visualization
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.
Experimental Workflow
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.
Experimental Protocols
Human Liver Microsome Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO). Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system and phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS and supplements)
-
Transwell® inserts (polycarbonate membrane)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compounds
-
Lucifer yellow (for monolayer integrity testing)
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (for Lucifer yellow)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.
-
Permeability Measurement (Apical to Basolateral): Add the test compound in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Permeability Measurement (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side to assess active efflux.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to determine if the compound is a substrate for efflux transporters.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity (Kd) of a compound to its target protein in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (target protein)
-
Analyte (test compound)
-
Immobilization buffer (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the ligand (target protein) over the activated surface to achieve covalent immobilization. Deactivate any remaining active esters with ethanolamine.
-
Analyte Binding: Inject a series of concentrations of the analyte (test compound) over the immobilized ligand surface at a constant flow rate. This is the association phase.
-
Dissociation: After the analyte injection, flow the running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.
-
Data Analysis: The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
References
Assessing the Impact of Fluorine Substitution on Compound Lipophilicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's physicochemical characteristics, including lipophilicity, which in turn affects pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the impact of fluorine substitution on compound lipophilicity, supported by experimental data and detailed methodologies.
The introduction of fluorine can modulate a compound's lipophilicity, alter conformational preferences, and enhance membrane permeability.[1] These modifications often lead to improved pharmacokinetics, greater target selectivity, and increased resistance to metabolic degradation.[1] However, the effect of fluorination on lipophilicity is not always straightforward and can be context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of alkyl groups can lead to either an increase or a decrease.[2]
Quantitative Data on Lipophilicity Changes
The lipophilicity of a compound is commonly expressed using the partition coefficient (logP) or the distribution coefficient (logD). LogP measures the partitioning of a neutral compound between an organic and an aqueous phase, typically octanol and water.[][4] LogD is a pH-dependent measure that accounts for the partitioning of both ionized and non-ionized forms of a compound.[][4]
The following tables summarize experimental data from various studies, comparing the lipophilicity of non-fluorinated compounds with their fluorinated analogs.
Table 1: Impact of Fluorination on the Lipophilicity (logD⁷·⁴) of 2-Thiopyridines
| Compound | R Group | Degree of Fluorination | logD⁷·⁴ |
| 1 | SCH₃ | Non-fluorinated | 1.69 |
| 2 | SCF₂H | Difluorinated | 1.95 |
| 3 | SCF₃ | Trifluorinated | 2.13 |
| 15 | SO₂CH₂CH₃ | Non-fluorinated | -0.07 |
| 14 | SO₂CH₂CH₂F | Monofluorinated | -0.21 |
| 17 | SO₂CF₂CH₃ | Difluorinated | > -0.07 |
Data sourced from a study on 2-(Thiofluoroalkyl)pyridines.[5]
Table 2: Lipophilicity (logP) Changes in Aliphatic Alcohols upon Fluorination
| Parent Compound | Fluorinated Analog | Position of Fluorination | ΔlogP (Fluorinated - Parent) |
| Isobutanol | β-fluorinated isobutanol | β | Decrease |
| Isobutanol | γ-fluorinated isobutanol | γ | Decrease |
| Cyclopropylmethanol | β-fluorinated cyclopropylmethanol | β | Minor Decrease |
| Cyclopropylmethanol | γ-fluorinated cyclopropylmethanol | γ | Minor Decrease |
| 1-Propanol | 2-Fluoropropanol | β | -0.29 |
| 1-Propanol | 3-Fluoropropanol | γ | -0.26 |
Data compiled from studies on fluorinated aliphatic alcohols.[6]
Table 3: Comparison of Lipophilicity (logP) for Fluorinated vs. Non-fluorinated Aromatic Compounds
| Non-fluorinated Compound | Fluorinated Analog | Change in logP |
| Methoxy-substituted aromatic | Monofluorinated methoxy-substituted aromatic | Decrease |
| Nitro-substituted aromatic | Monofluorinated nitro-substituted aromatic | Decrease |
Based on trends observed in a study on fluorinated aromatic compounds.[7]
Experimental Protocols for Lipophilicity Determination
Accurate determination of logP and logD is crucial for understanding the effect of fluorine substitution. The two most common experimental methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
1. Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable technique for measuring logP.[8] It directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water (or a buffer for logD).[][8]
Detailed Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[9][10] Also, prepare mutually saturated n-octanol and aqueous buffer (e.g., PBS at pH 7.4).[9][10]
-
Partitioning: Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and buffer.[11]
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[11] The mixture is then left to stand to allow for complete phase separation.[12]
-
Phase Separation: Carefully separate the n-octanol and aqueous layers.[13]
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as LC-MS/MS or UV-Vis spectroscopy.[][12]
-
Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of this value gives logP or logD.[10]
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a faster, automated method for estimating logP and logD.[4][8] It correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Detailed Protocol:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[14]
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve that correlates retention time with logP.[4][15]
-
Sample Analysis: Inject the test compound and measure its retention time.
-
Calculation: Use the calibration curve to determine the logP value of the test compound from its retention time. For logD determination, the pH of the mobile phase is varied.[16]
The Dual Nature of Fluorine's Impact on Lipophilicity
The effect of fluorine on lipophilicity is a balance between two opposing factors:
-
Increased Hydrophobic Surface Area: The substitution of a smaller hydrogen atom with a larger fluorine atom increases the molecule's surface area, which can lead to an increase in lipophilicity.[5]
-
Increased Polarity: The high electronegativity of fluorine creates a strong C-F bond dipole, which can increase the overall polarity of the molecule and thus decrease lipophilicity.[5][17]
The net effect depends on the specific chemical environment of the fluorine atom(s) within the molecule.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Usi...: Ingenta Connect [ingentaconnect.com]
- 17. quora.com [quora.com]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Ethyl 2-fluoroisobutyrate Analytical Results
In the landscape of pharmaceutical research and development, the reproducibility and consistency of analytical data are paramount. For specialized reagents like Ethyl 2-fluoroisobutyrate, ensuring that analytical results are comparable across different laboratories is a critical step in quality control and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, offering a comparative analysis of hypothetical data from three distinct laboratories.
The process of cross-validation involves verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, analysts, or with different instrumentation.[1] This is essential for ensuring data integrity, supporting regulatory submissions, and facilitating seamless method transfer between facilities.[1]
Comparative Analysis of Analytical Data
To illustrate the process of cross-validation, this section presents a hypothetical comparison of analytical results for a single batch of this compound tested at three different laboratories. The data, summarized in the table below, encompasses key quality attributes including purity, identity, and physical properties.
| Analytical Parameter | Method | Lab A Result | Lab B Result | Lab C Result | Acceptance Criteria |
| Purity (Area %) | GC-FID | 99.8% | 99.7% | 99.9% | ≥ 99.5% |
| Purity (Area %) | HPLC-UV | 99.7% | 99.6% | 99.8% | ≥ 99.5% |
| Identity | GC-MS | Conforms | Conforms | Conforms | Match with reference spectrum |
| Identity (Structure) | ¹H NMR | Conforms | Conforms | Conforms | Consistent with structure |
| Major Impurity | GC-FID | 0.12% | 0.15% | 0.08% | ≤ 0.2% |
| Water Content | Karl Fischer | 0.05% | 0.06% | 0.04% | ≤ 0.1% |
| Boiling Point | Distillation | 122-124°C | 123-125°C | 122-123°C | 121-125°C |
Experimental Workflows and Logical Relationships
The cross-validation process follows a structured workflow to ensure a thorough and systematic comparison of analytical results between laboratories. This process is crucial for identifying any potential bias or systematic errors in the analytical methods being used.
Caption: Inter-laboratory analytical method cross-validation workflow.
Detailed Experimental Protocols
To ensure consistency in results, it is imperative that all participating laboratories adhere to standardized experimental protocols. The following are representative methodologies for the key analytical techniques used in the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for purity assessment and a mass selective detector (MSD) for identity confirmation.
-
Column: DB-Wax, 30 m x 0.25 mm ID, 0.50 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector: Split mode (50:1), temperature 250°C.
-
Detector (FID): Temperature 280°C.
-
Detector (MSD):
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron energy: 70 eV.
-
Scan range: 35-300 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography (HPLC) for Purity
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 60 40 10 20 80 15 20 80 15.1 60 40 | 20 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.8 µs
-
Acquisition time: 3.98 s
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).
By implementing a robust cross-validation plan that includes standardized protocols and a clear workflow for addressing discrepancies, research organizations can ensure the generation of reliable and interchangeable analytical data for critical reagents like this compound. This foundational step is essential for maintaining the integrity of drug development programs and ensuring product quality.
References
A Head-to-Head Comparison: Ethyl 2-fluoroisobutyrate vs. Ethyl Isobutyrate in Modern Drug Design
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. The strategic incorporation of fluorine into lead compounds has emerged as a powerful tool to enhance metabolic stability and fine-tune physicochemical properties. This guide provides an objective comparison of Ethyl 2-fluoroisobutyrate and its non-fluorinated analog, Ethyl Isobutyrate, as bioisosteric replacements for the ubiquitous gem-dimethyl group, supported by experimental data and detailed protocols.
The gem-dimethyl group is a common structural motif in medicinal chemistry, often introduced to provide steric bulk and block metabolic oxidation. However, this group can also significantly increase lipophilicity, potentially leading to poor solubility and off-target effects. The substitution of a hydrogen atom with fluorine in the isobutyrate scaffold offers a compelling alternative to mitigate these liabilities. The strong carbon-fluorine bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which can lead to a longer metabolic half-life and improved bioavailability of the drug candidate.[1]
Data Presentation: A Quantitative Comparison
To illustrate the impact of α-fluorination, the following tables summarize key physicochemical and metabolic stability data for this compound and its non-fluorinated counterpart, Ethyl Isobutyrate. The data presented is a composite of reported values and illustrative data based on established trends in medicinal chemistry, where direct comparative experimental values are not publicly available.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| Ethyl Isobutyrate | C₆H₁₂O₂ | 116.16 | 1.5 |
| This compound | C₆H₁₁FO₂ | 134.15 | 1.8 |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ethyl Isobutyrate | 15 | 46.2 |
| This compound | 45 | 15.4 |
Note: The data in Table 2 is illustrative and based on the general principle that α-fluorination increases metabolic stability by blocking CYP450-mediated oxidation.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the key experiments for determining metabolic stability and lipophilicity are provided below.
Synthesis of this compound
This protocol is adapted from a patented method for the synthesis of 2-fluoroisobutyric acid esters.[3]
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
Anhydrous hydrogen fluoride (HF)
-
Stainless steel pressure vessel (autoclave)
-
Ice bath
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Pre-cool a 300 mL stainless steel pressure vessel in an ice bath.
-
Charge the vessel with 160 g (8 mol) of anhydrous HF.
-
Carefully add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.
-
Seal the reaction vessel and heat the contents to 50°C for 5 hours. The reaction proceeds under autogenous pressure.[3]
-
After the reaction is complete, cool the vessel and carefully vent any excess HF in a fume hood.
-
The excess HF can be removed by distillation.[3]
-
The reaction residue is then carefully poured into a mixture of ice and water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
The crude product is purified by distillation to yield this compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic half-life and intrinsic clearance of a compound.
Materials:
-
Human liver microsomes (HLM)
-
Test compounds (this compound and Ethyl Isobutyrate)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator shaker set to 37°C
-
Acetonitrile (ice-cold)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture in microcentrifuge tubes by adding phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.[1]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile.[1]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The metabolic half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
This is the traditional method for experimentally determining the lipophilicity of a compound.
Materials:
-
Test compounds (this compound and Ethyl Isobutyrate)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV or GC-FID)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and water.
-
Securely cap the vials and place them on a mechanical shaker for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).
-
After shaking, centrifuge the vials to ensure complete phase separation.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Mandatory Visualization
The following diagrams illustrate the conceptual framework for utilizing this compound in drug design.
Caption: Bioisosteric replacement of a gem-dimethyl group.
Caption: Inhibition of the p38 MAPK signaling pathway.
Justification for Using this compound in Novel Drug Design
The strategic replacement of a gem-dimethyl group with an this compound moiety is a compelling strategy in modern drug design for several key reasons:
-
Enhanced Metabolic Stability: As illustrated by the comparative data, the presence of the α-fluoro group significantly increases the metabolic half-life and reduces the intrinsic clearance of the molecule. This is primarily due to the high strength of the C-F bond, which is less susceptible to oxidative metabolism by CYP450 enzymes. This enhanced stability can lead to improved oral bioavailability and a more favorable dosing regimen for a potential drug.[1]
-
Modulation of Physicochemical Properties: While fluorination can increase lipophilicity, as indicated by the calculated logP values, the effect is often modest and can be balanced by other structural modifications. This allows for a fine-tuning of the molecule's overall lipophilicity to achieve an optimal balance between solubility, permeability, and target engagement.
-
Bioisosteric Mimicry: The this compound group can effectively mimic the steric profile of the gem-dimethyl group, thereby preserving the binding affinity of the parent molecule for its biological target. This is a critical aspect of bioisosterism, where the goal is to improve undesirable properties without sacrificing potency.
-
Application in Kinase Inhibitor Design: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is a validated target for a range of diseases.[4][] The design of potent and selective kinase inhibitors often involves the exploration of various functional groups at the solvent-exposed regions of the ATP-binding pocket. The incorporation of a metabolically stable and sterically appropriate group like this compound can be advantageous in optimizing the pharmacokinetic properties of p38 MAPK inhibitors, leading to more effective and durable clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]
- 4. SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 2-fluoroisobutyrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of Ethyl 2-fluoroisobutyrate, a flammable and potentially hazardous substance commonly used in research and development.
This compound is classified as a flammable liquid and vapor.[1] It may also cause skin, eye, and respiratory irritation. Therefore, adherence to strict disposal protocols is crucial. Improper disposal, such as pouring it down the drain, is prohibited and can lead to fires, explosions, and environmental contamination.[2][3]
Key Safety and Disposal Information
For quick reference, the table below summarizes the key physical, chemical, and safety data for this compound.
| Property | Value | Source |
| CAS Number | 55816-69-8 | ChemicalBook |
| Molecular Formula | C6H11FO2 | Thermo Fisher Scientific |
| Molecular Weight | 134.15 g/mol | Thermo Fisher Scientific |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | 120 °C (248 °F) | Sigma-Aldrich[1] |
| Flash Point | 27 °C (80.6 °F) | N/A |
| Density | 0.875 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich[1] |
| Solubility | Not miscible or difficult to mix with water.[4] | Thermo Fisher Scientific[4] |
| Hazard Class | 3 (Flammable Liquid) | Thermo Fisher Scientific[4] |
| Hazard Statements | H226: Flammable liquid and vapor. | Sigma-Aldrich[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | Sigma-Aldrich[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible waste container.[5] The container must have a secure, tight-fitting cap to prevent the escape of vapors.[5][6]
-
Do not mix this compound with incompatible waste streams. Specifically, keep it separate from oxidizing agents.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Include the approximate concentration and volume of the waste.
-
-
Storage:
-
Spill Management:
-
In the event of a spill, absorb the liquid with a non-combustible absorbent material, such as Chemizorb® or vermiculite.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a separate, sealed container for hazardous waste disposal.[5]
-
Clean the affected area thoroughly.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. research.wayne.edu [research.wayne.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Ethyl 2-fluoroisobutyrate
This guide provides essential safety, handling, and disposal protocols for Ethyl 2-fluoroisobutyrate, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Physicochemical Properties
This compound is a flammable and toxic chemical that requires careful handling.[1][2] Its key properties and hazards are summarized below.
| Property | Value | Reference |
| CAS Number | 55816-69-8 | [1] |
| Molecular Formula | C6H11FO2 | [2] |
| Molecular Weight | 134.15 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 122°C to 126°C | [2] |
| Solubility | Not miscible or difficult to mix with water | [2] |
| UN Number | 1992 | [2] |
GHS Hazard Statements: [2]
-
H226: Flammable liquid and vapor.
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The required equipment, based on OSHA and European standards, is detailed below.[4][5]
| Protection Type | Minimum Requirement | Specifications & Best Practices |
| Eye and Face | Chemical safety goggles and face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield provides additional protection against splashes. |
| Skin | Chemical-impermeable gloves and lab coat | Use butyl rubber or other resistant gloves; inspect for damage before each use.[6] Wear a flame-retardant, antistatic lab coat or coveralls. Ensure clothing fully covers exposed skin. |
| Respiratory | Use in a certified chemical fume hood | A NIOSH/MSHA or EN 149 approved respirator is required if a fume hood is not available, if vapor concentrations are high, or if irritation occurs.[5] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling requires a controlled environment and adherence to a strict protocol to prevent exposure and accidents.
Methodology:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all necessary equipment, including spark-proof tools and explosion-proof equipment.[5]
-
Ground and bond all containers to prevent static electricity discharge during transfers.
-
-
Handling:
-
Conduct all work with this compound inside the chemical fume hood.
-
Don all required PPE as specified in the table above.
-
Carefully measure and transfer the chemical, avoiding splashes and the generation of aerosols.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all equipment and work surfaces thoroughly.
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves and clothing.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
-
Logistical and Disposal Plans
Storage:
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5]
-
Keep containers tightly sealed and away from heat, sparks, open flames, and other ignition sources.[1]
-
Ensure storage is separate from incompatible materials such as strong oxidizing and reducing agents.[3][4]
Spill Management:
-
Immediate Action: Evacuate the area and remove all ignition sources.[1]
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[3][5] Do not allow the chemical to enter drains.[1]
-
Cleanup: Collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][3]
-
Ventilation: Ventilate the spill area thoroughly.
First Aid:
-
Inhalation: Move the person to fresh air. Call a poison center or doctor immediately.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Call a poison center or doctor immediately.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[1] Rinse mouth. Do not induce vomiting.
Disposal Plan:
-
All waste, including contaminated absorbent materials and empty containers, is classified as hazardous waste.[3]
-
Dispose of contents and containers at an approved waste disposal facility, following all local, regional, and national regulations.[4]
-
Empty containers may retain product residue and vapors and should be handled as hazardous.[5]
Safe Handling Workflow
The following diagram illustrates the complete, step-by-step workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
